Product packaging for 2-Phenyl-2-(1-piperidinyl)propane(Cat. No.:CAS No. 92321-29-4)

2-Phenyl-2-(1-piperidinyl)propane

Cat. No.: B023590
CAS No.: 92321-29-4
M. Wt: 203.32 g/mol
InChI Key: HORGQLWAZQOQNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-(2-Phenylpropan-2-yl)piperidine (CAS 92321-29-4) is a chemical compound with the molecular formula C₁₄H₂₁N and a molecular weight of 203.33 g/mol . It is characterized as a colorless to light yellow liquid with a density of 0.969 g/cm³ and a boiling point of 271.1°C . This structure features a piperidine moiety attached to a 2-phenylpropan-2-yl group, contributing to its properties as a lipophilic molecule with a calculated LogP of 3.98 . A key documented research application of this compound is its function as a selective and reversible inhibitor of human CYP2B6 , demonstrating an IC₅₀ of 5.1 μM and a Kᵢ of 5.6 . It also shows inhibitory activity against other cytochrome P450 enzymes, including CYP2D6 (IC₅₀ = 74 μM) and CYP3A (IC₅₀ = 200 μM), albeit with lower potency, highlighting its relative selectivity . This profile makes it a valuable chemical tool for researchers studying drug metabolism, enzyme kinetics, and the role of CYP2B6 in pharmacological and toxicological processes. For Research Use Only: This product is intended for laboratory research and development purposes. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H21N B023590 2-Phenyl-2-(1-piperidinyl)propane CAS No. 92321-29-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-phenylpropan-2-yl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N/c1-14(2,13-9-5-3-6-10-13)15-11-7-4-8-12-15/h3,5-6,9-10H,4,7-8,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HORGQLWAZQOQNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1)N2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30276877
Record name 1-(2-phenylpropan-2-yl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30276877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92321-29-4
Record name 1-(2-phenylpropan-2-yl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30276877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-(1-methyl-1-phenylethyl)piperidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(1-methyl-1-phenylethyl)piperidine is a tertiary amine belonging to the piperidine class of compounds. Its structure, featuring a bulky α,α-disubstituted phenylethyl group attached to the piperidine nitrogen, confers specific physicochemical properties that are of significant interest in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of these properties, including detailed experimental protocols for their determination and an exploration of the compound's known biological interactions.

Chemical Identity

IdentifierValue
IUPAC Name 1-(1-methyl-1-phenylethyl)piperidine
CAS Number 92321-29-4
Chemical Formula C₁₄H₂₁N
Molecular Weight 203.32 g/mol
Canonical SMILES CC(C)(C1=CC=CC=C1)N2CCCCC2
InChI Key HORGQLWAZQOQNU-UHFFFAOYSA-N

Physicochemical Properties

The physicochemical properties of 1-(1-methyl-1-phenylethyl)piperidine are summarized in the table below. These parameters are crucial for predicting its pharmacokinetic and pharmacodynamic behavior.

PropertyValueSource
Boiling Point 271.1 °C at 760 mmHg[1]
Density 0.969 g/cm³[1]
Solubility Insoluble in water; Soluble in ethanol, ether, and chloroform[1]
pKa (Predicted) ~9.0 (Basic)N/A
logP (Predicted) ~3.5N/A

Note: Predicted values for pKa and logP are based on the analysis of structurally similar piperidine derivatives and computational models. Experimental determination is recommended for precise values.

Experimental Protocols

This section provides detailed methodologies for the synthesis of 1-(1-methyl-1-phenylethyl)piperidine and the experimental determination of its key physicochemical properties.

Synthesis of 1-(1-methyl-1-phenylethyl)piperidine

A plausible synthetic route for 1-(1-methyl-1-phenylethyl)piperidine involves the reductive amination of a suitable ketone with piperidine.

Reaction Scheme:

G cluster_0 Synthesis of 1-(1-methyl-1-phenylethyl)piperidine ketone 1-Phenylpropan-2-one intermediate Imine Intermediate ketone->intermediate + Piperidine - H₂O piperidine Piperidine product 1-(1-methyl-1-phenylethyl)piperidine intermediate->product + Reducing Agent reductant Reducing Agent (e.g., NaBH(OAc)₃) reductant->intermediate

Caption: Reductive amination for the synthesis of the target compound.

Materials:

  • 1-Phenylpropan-2-one

  • Piperidine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloroethane (DCE)

  • Acetic acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • To a solution of 1-phenylpropan-2-one (1 equivalent) and piperidine (1.2 equivalents) in dichloroethane, add acetic acid (1.2 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 15 minutes.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Separate the organic layer, and extract the aqueous layer with dichloroethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to afford 1-(1-methyl-1-phenylethyl)piperidine.

Determination of Physicochemical Properties

The boiling point can be determined using a standard distillation apparatus under atmospheric pressure. The temperature at which the liquid actively boils and the vapor temperature remains constant is recorded as the boiling point.

The density can be determined using a pycnometer or a digital density meter. The mass of a known volume of the substance is measured at a specific temperature, and the density is calculated as mass/volume.

Qualitative solubility is determined by adding a small amount of the compound to a test tube containing the solvent (water, ethanol, ether, chloroform) and observing for dissolution at room temperature with agitation.

The pKa can be determined by titrating a solution of the compound in a suitable solvent (e.g., a water/ethanol mixture) with a standardized solution of a strong acid (e.g., HCl). The pH is monitored throughout the titration, and the pKa is determined from the half-equivalence point of the resulting titration curve.

G cluster_1 pKa Determination Workflow start Prepare solution of 1-(1-methyl-1-phenylethyl)piperidine titrate Titrate with standardized HCl start->titrate monitor Monitor pH with a calibrated pH meter titrate->monitor plot Plot pH vs. volume of HCl added monitor->plot determine Determine half-equivalence point plot->determine pka pKa = pH at half-equivalence point determine->pka

Caption: Workflow for experimental pKa determination.

The octanol-water partition coefficient (logP) can be estimated using reverse-phase high-performance liquid chromatography (RP-HPLC). A calibration curve is generated using a series of standards with known logP values. The retention time of the target compound is then used to interpolate its logP value from the calibration curve.

Biological Activity: Cytochrome P450 2B6 Inactivation

1-(1-methyl-1-phenylethyl)piperidine has been identified as a mechanism-based inactivator of human cytochrome P450 2B6 (CYP2B6).[1] This time-dependent inhibition is a critical consideration in drug development, as it can lead to significant drug-drug interactions.

The proposed mechanism involves the metabolic activation of the compound by CYP2B6 to a reactive intermediate, which then covalently binds to the enzyme, leading to its irreversible inactivation.

G cluster_2 Mechanism of CYP2B6 Inactivation compound 1-(1-methyl-1-phenylethyl)piperidine metabolism Metabolic Activation compound->metabolism cyp2b6 Active CYP2B6 cyp2b6->metabolism covalent_binding Covalent Binding cyp2b6->covalent_binding reactive_intermediate Reactive Intermediate metabolism->reactive_intermediate reactive_intermediate->covalent_binding inactive_cyp2b6 Inactive CYP2B6 Adduct covalent_binding->inactive_cyp2b6

References

A Technical Guide to the Solubility and Stability of 2-Phenyl-2-(1-piperidinyl)propane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the known physicochemical properties of 2-Phenyl-2-(1-piperidinyl)propane (PPP), a selective inhibitor of human Cytochrome P450 2B6 (CYP2B6).[1][2] The information herein is compiled from available technical data sheets and scientific literature to guide its use in research and development.

Compound Overview

This compound, also known as 1-(α,α-dimethylbenzyl)-piperidine, is an analog of phencyclidine.[3] It functions as a mechanism-based inactivator of CYP2B6, an important enzyme in drug metabolism.[3][4][5] Its utility as a selective chemical tool for in vitro metabolic studies necessitates a clear understanding of its solubility and stability.[1]

Compound Details:

  • Molecular Formula: C₁₄H₂₁N[2][3]

  • Molecular Weight: 203.3 g/mol [3]

  • CAS Number: 92321-29-4[2][3]

Solubility Profile

The solubility of a compound is critical for designing in vitro assays, formulation development, and pharmacokinetic studies. Below is the summarized quantitative solubility data for this compound in various common laboratory solvents.

Table 1: Quantitative Solubility Data

Solvent Concentration
Dimethylformamide (DMF) 30 mg/mL[3]
Dimethyl sulfoxide (DMSO) 30 mg/mL[3]
Ethanol 30 mg/mL[3]

| Ethanol:PBS (pH 7.2) (1:1) | 0.5 mg/mL[3] |

Stability Profile

Understanding the stability of a research compound is essential for ensuring the integrity of experimental results and for determining appropriate storage and handling conditions.

Long-Term Storage Stability: The solid compound is stable for at least two years when stored at -20°C.[3]

Stock Solution Stability: For stock solutions, recommended storage conditions are at -80°C for up to 6 months or at -20°C for up to 1 month, with protection from light.[6] It is advised to prepare aliquots of the solution to avoid degradation from repeated freeze-thaw cycles.[6]

Metabolic Stability: It has been noted that this compound is unstable in the presence of human liver microsomes, even without the addition of NADPH, which is a cofactor for many metabolic reactions.[1] This suggests a potential for non-enzymatic degradation or interaction with microsomal components.

Experimental Protocols

While the specific protocols used to generate the data above are not publicly detailed, this section outlines standardized methodologies that are typically employed for determining the solubility and stability of small molecule compounds in a drug discovery setting.

Protocol 4.1: Kinetic Solubility Determination via Nephelometry

This method assesses the solubility of a compound in an aqueous buffer by measuring the turbidity that forms as the compound precipitates from a DMSO stock solution.

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations.

  • Addition to Buffer: Transfer a small, fixed volume (e.g., 2 µL) from the DMSO dilution plate to a 96-well plate containing a phosphate-buffered saline (PBS, pH 7.4).

  • Incubation and Measurement: Shake the plate for a predetermined period (e.g., 2 hours) at a constant temperature (e.g., 25°C).

  • Analysis: Measure the turbidity (light scattering) of each well using a nephelometer. The solubility limit is defined as the highest concentration that does not produce a significant increase in turbidity compared to the buffer-only control.

Protocol 4.2: Forced Degradation Study for Stability Assessment

Forced degradation (stress testing) is used to identify the likely degradation products and establish the intrinsic stability of a molecule under various conditions.

  • Sample Preparation: Prepare solutions of the compound (e.g., at 1 mg/mL) in a suitable solvent system (e.g., acetonitrile/water).

  • Stress Conditions: Expose the solutions to a set of accelerated degradation conditions in parallel:

    • Acid Hydrolysis: Add 0.1 N HCl and incubate at 60°C for 24-48 hours.

    • Base Hydrolysis: Add 0.1 N NaOH and incubate at 60°C for 24-48 hours.

    • Oxidation: Add 3% hydrogen peroxide (H₂O₂) and store at room temperature for 24-48 hours.

    • Photostability: Expose the solution to a calibrated light source (e.g., Xenon lamp) according to ICH Q1B guidelines.

    • Thermal Stress: Incubate the solution at a high temperature (e.g., 70°C).

  • Time Point Analysis: At specified time points (e.g., 0, 4, 8, 24, 48 hours), take an aliquot from each stress condition, neutralize it if necessary, and dilute it to a suitable concentration for analysis.

  • Analytical Method: Analyze the samples using a stability-indicating HPLC-UV/MS method. The method should be capable of separating the parent compound from all major degradation products.

  • Data Interpretation: Calculate the percentage of the parent compound remaining and identify the structures of major degradants using mass spectrometry.

Visualizations: Logical and Experimental Workflows

Diagram 1: Metabolic Pathway Inhibition

The primary mechanism of action for this compound is the inactivation of the CYP2B6 enzyme. This diagram illustrates its role in blocking the metabolic conversion of a substrate.

G cluster_0 CYP2B6-Mediated Metabolism cluster_1 Inhibition Pathway Substrate CYP2B6 Substrate (e.g., Bupropion) CYP2B6 CYP2B6 Enzyme Substrate->CYP2B6 Binds to active site Metabolite Metabolite (e.g., Hydroxybupropion) CYP2B6->Metabolite Catalyzes conversion PPP This compound (PPP) PPP->CYP2B6 Inactivates Inactive_CYP Inactive CYP2B6 Complex

Caption: Inhibition of CYP2B6 by this compound.

Diagram 2: Forced Degradation Experimental Workflow

This diagram outlines the logical flow of a forced degradation study as described in Protocol 4.2.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Start Prepare Stock Solution of Compound Acid Acid Hydrolysis (HCl, Heat) Start->Acid Expose aliquots to: Base Base Hydrolysis (NaOH, Heat) Start->Base Expose aliquots to: Oxidation Oxidation (H₂O₂) Start->Oxidation Expose aliquots to: Photo Photolysis (Light Exposure) Start->Photo Expose aliquots to: Thermal Thermal Stress (Heat) Start->Thermal Expose aliquots to: HPLC HPLC-UV/MS Analysis (Stability-Indicating Method) Acid->HPLC Analyze samples at time points Base->HPLC Analyze samples at time points Oxidation->HPLC Analyze samples at time points Photo->HPLC Analyze samples at time points Thermal->HPLC Analyze samples at time points Data Quantify Parent Compound & Identify Degradants HPLC->Data End Establish Degradation Profile & Pathways Data->End

Caption: Workflow for a forced degradation (stress testing) study.

References

An In-depth Technical Guide to the Synthesis and Purification of C14H21N Isomers: DEET and 4-Methylamphetamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methodologies for two isomers of the molecular formula C14H21N: N,N-diethyl-m-toluamide (DEET), a widely used insect repellent, and 4-methylamphetamine (4-MA), a stimulant of the amphetamine class. This document details established experimental protocols, presents quantitative data for comparative analysis, and visualizes key chemical transformations and workflows.

Synthesis and Purification of N,N-Diethyl-m-toluamide (DEET)

DEET is a highly effective and commonly used insect repellent. Its synthesis is a staple in many organic chemistry curricula and industrial processes, primarily involving the amidation of m-toluic acid with diethylamine. The primary challenge in this synthesis is the activation of the carboxylic acid group to facilitate the nucleophilic attack by the amine.

Synthesis Methodologies

Several methods exist for the synthesis of DEET, with the most common strategies involving the conversion of m-toluic acid into a more reactive acyl chloride intermediate. Alternative one-pot procedures utilizing coupling reagents have also been developed to improve efficiency and reduce hazardous byproducts.

Method 1: Acyl Chloride Formation using Thionyl Chloride or Oxalyl Chloride

This classic and robust two-step method first involves the conversion of m-toluic acid to m-toluoyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is then reacted with diethylamine to form DEET.

  • Step 1: Formation of m-toluoyl chloride * m-Toluic acid is reacted with an excess of thionyl chloride or oxalyl chloride, often with a catalytic amount of dimethylformamide (DMF) when using oxalyl chloride, to produce m-toluoyl chloride. The reaction typically requires heating or refluxing.[1]

  • Step 2: Amidation The crude m-toluoyl chloride is then added to a solution of diethylamine, often in the presence of a base such as sodium hydroxide or an excess of diethylamine to neutralize the hydrochloric acid byproduct.[1]

Method 2: One-Pot Synthesis using 1,1'-Carbonyldiimidazole (CDI)

This method offers a milder and more efficient one-pot synthesis. m-Toluic acid is activated by 1,1'-carbonyldiimidazole (CDI) to form an imidazolide intermediate, which then readily reacts with diethylamine to yield DEET. This approach avoids the use of harsh chlorinating agents and simplifies the workup procedure as the byproducts are water-soluble.[2][3]

Method 3: One-Pot Synthesis using COMU Coupling Reagent

A modern and operationally simple one-pot method utilizes the coupling reagent COMU ((1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate). This reagent facilitates the direct coupling of m-toluic acid and diethylamine under mild conditions, offering high yields and purity with an easy aqueous workup.[4]

Quantitative Data for DEET Synthesis
Synthesis MethodKey ReagentsSolventReaction TimeTemperature (°C)Yield (%)Purity (%) (Method)Reference
Acyl Chloride (Thionyl Chloride)m-Toluic acid, SOCl₂, DiethylamineDichloromethane~1.5 hours28-30, then 9096-9895.5-97.6 (HPLC)[5]
Acyl Chloride (Oxalyl Chloride)m-Toluic acid, (COCl)₂, DMF (cat.), Diethylamine HClEther/Water~30 min refluxReflux--[1]
One-Pot with 1,1'-Carbonyldiimidazole (CDI)m-Toluic acid, CDI, DiethylamineDichloromethane90 minutes35-4094-95.6895-97 (HPLC)[2]
One-Pot with COMU Coupling Reagentm-Toluic acid, COMU, DiethylamineDMF15-20 minutes0 to RT70-80High (NMR)[4]

Note: "RT" denotes room temperature. Yields and purity can vary based on the specific experimental conditions and scale.

Experimental Protocols for DEET Synthesis

Protocol 1: Synthesis via Acyl Chloride (Thionyl Chloride) [5]

  • Slowly add m-toluic acid (1 equivalent) to thionyl chloride (1.4 equivalents) with stirring at 15-20°C.

  • Heat the reaction mixture to 90°C for 30 minutes, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Cool the mixture to 15-20°C and add an anhydrous solvent such as dichloromethane.

  • In a separate flask, prepare a solution of diethylamine (2.5 equivalents) in the same solvent.

  • Slowly add the diethylamine solution to the acyl chloride solution, maintaining the temperature at 28-30°C.

  • Stir the reaction mixture for 1 hour.

  • Proceed with the purification protocol.

Protocol 2: One-Pot Synthesis with 1,1'-Carbonyldiimidazole (CDI) [2]

  • Dissolve m-toluic acid (1 equivalent), 1,1'-carbonyldiimidazole (1.2 equivalents), and a catalytic amount of 4-dimethylaminopyridine (DMAP) in dry dichloromethane.

  • Stir the solution at room temperature and then heat to reflux (35-40°C) for 30 minutes, or until the starting material is consumed (monitored by TLC).

  • Add diethylamine (2.0 equivalents) to the reaction mixture and continue to heat at 35-40°C until the intermediate is consumed (monitored by TLC).

  • Cool the reaction mixture and proceed with the purification protocol.

Purification of DEET

The purification of DEET typically involves removing unreacted starting materials, reagents, and byproducts. The choice of purification method depends on the synthesis route and the desired final purity.

Method 1: Liquid-Liquid Extraction

This is the most common and generally effective method for purifying DEET, especially when water-soluble byproducts are generated.[2]

  • Dilute the reaction mixture with an organic solvent immiscible with water (e.g., dichloromethane or ether).

  • Wash the organic layer sequentially with an acidic solution (e.g., dilute HCl) to remove unreacted diethylamine, a basic solution (e.g., dilute NaOH or NaHCO₃) to remove unreacted m-toluic acid, and finally with brine (saturated NaCl solution) to remove residual water-soluble impurities.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Evaporate the solvent under reduced pressure to yield the crude DEET oil.

Method 2: Column Chromatography

For higher purity, particularly in laboratory-scale preparations, column chromatography is employed.[6][7]

  • The crude DEET is dissolved in a minimal amount of a suitable solvent.

  • The solution is loaded onto a silica gel column.

  • The column is eluted with a solvent system, typically a mixture of a nonpolar and a moderately polar solvent (e.g., hexanes and ethyl acetate).

  • Fractions are collected and analyzed by TLC to identify those containing the pure product.

  • The solvent from the combined pure fractions is evaporated to yield purified DEET.

Method 3: Vacuum Distillation

On an industrial scale, or for very high purity, vacuum distillation can be used to purify DEET, which is a relatively high-boiling liquid.

Visualizing DEET Synthesis Workflow

DEET_Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification start m-Toluic Acid + Diethylamine activation Activation of Carboxylic Acid start->activation reaction Amidation Reaction activation->reaction crude Crude DEET reaction->crude extraction Liquid-Liquid Extraction crude->extraction drying Drying of Organic Layer extraction->drying evaporation Solvent Evaporation drying->evaporation pure Pure DEET evaporation->pure

Caption: General workflow for the synthesis and purification of DEET.

Synthesis and Purification of 4-Methylamphetamine (4-MA)

4-Methylamphetamine is a synthetic stimulant that is a ring-methylated derivative of amphetamine. Its synthesis requires expertise in organic chemistry and handling of controlled precursors.

Synthesis Methodology: The Leuckart Reaction

The most commonly cited method for the synthesis of 4-methylamphetamine is the Leuckart reaction.[8] This reaction involves the reductive amination of a ketone, in this case, 4-methylbenzyl methyl ketone (4-methyl-BMK), also known as 4-methylphenylacetone.

The Leuckart reaction can be carried out using different formylating agents, such as formamide, a mixture of formamide and formic acid, or ammonium formate.[9] The reaction proceeds through the formation of an intermediate N-formyl derivative, which is then hydrolyzed under acidic conditions to yield the primary amine, 4-methylamphetamine.

Quantitative Data for 4-MA Synthesis

Detailed quantitative data for the clandestine synthesis of 4-methylamphetamine is not as readily available in the scientific literature as for DEET. Yields and purity are highly dependent on the specific conditions and the skill of the chemist.

Synthesis MethodPrecursorKey ReagentsReaction ConditionsPurification MethodReference
Leuckart Reaction4-Methylbenzyl methyl ketoneFormamide, Formic Acid, or Ammonium FormateHigh temperature (160-185°C), followed by acid hydrolysisDistillation, Recrystallization of the hydrochloride salt[8][9]
Experimental Protocol for 4-MA Synthesis (Generalized)

Disclaimer: The following is a generalized description of a chemical process and is for informational purposes only. The synthesis of controlled substances is illegal in many jurisdictions and should not be attempted.

  • 4-Methylbenzyl methyl ketone is heated with formamide or a mixture of formamide and formic acid.

  • The reaction mixture is maintained at a high temperature for several hours to form the N-formyl-4-methylamphetamine intermediate.

  • After cooling, the mixture is subjected to acid hydrolysis, typically by heating with hydrochloric acid, to cleave the formyl group.

  • The resulting acidic solution contains the hydrochloride salt of 4-methylamphetamine.

Purification of 4-Methylamphetamine

Purification is crucial to remove unreacted precursors, reagents, and a variety of byproducts that can form under the harsh conditions of the Leuckart reaction.

Method 1: Base Extraction and Salt Formation

  • The acidic reaction mixture is made basic, typically with a strong base like sodium hydroxide, to liberate the free base of 4-methylamphetamine as an oil.

  • The free base is extracted into a nonpolar organic solvent (e.g., ether or toluene).

  • The organic extract is washed with water to remove water-soluble impurities.

  • The solvent is dried, and then dry hydrogen chloride gas is bubbled through the solution, or a solution of HCl in a solvent like isopropanol is added, to precipitate the 4-methylamphetamine hydrochloride salt.

  • The precipitated salt is collected by filtration and can be further purified by recrystallization.

Method 2: Recrystallization

The crude 4-methylamphetamine hydrochloride salt can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of acetone and isopropanol. This process removes impurities that have different solubilities than the desired product.

Visualizing the Leuckart Reaction Pathway

Leuckart_Reaction ketone 4-Methylbenzyl methyl ketone reagents Formamide / Formic Acid (Heat) ketone->reagents Reacts with intermediate N-formyl-4-methylamphetamine reagents->intermediate Forms hydrolysis Acid Hydrolysis (e.g., HCl, Heat) intermediate->hydrolysis Undergoes product 4-Methylamphetamine hydrolysis->product Yields

Caption: Simplified pathway of the Leuckart reaction for 4-MA synthesis.

Conclusion

The synthesis and purification of N,N-diethyl-m-toluamide and 4-methylamphetamine, both having the molecular formula C14H21N, involve distinct chemical transformations and purification strategies. The synthesis of DEET is well-documented and can be achieved through multiple high-yield routes, with purification being relatively straightforward. In contrast, the synthesis of 4-methylamphetamine via the Leuckart reaction is a more complex process that requires careful control of reaction conditions and rigorous purification to remove significant byproducts. The information provided in this guide is intended to serve as a valuable technical resource for researchers and professionals in the fields of chemistry and drug development.

References

Methodological & Application

Application Notes and Protocols: Utilizing 2-Phenyl-2-(1-piperidinyl)propane in Microsomal Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of 2-Phenyl-2-(1-piperidinyl)propane (PPP) in in vitro microsomal assays. PPP is a potent and selective mechanism-based inactivator of Cytochrome P450 2B6 (CYP2B6), making it a valuable tool for reaction phenotyping and drug-drug interaction studies.

Overview and Applications

This compound is an analog of phencyclidine that has been identified as a mechanism-based inactivator of human CYP2B6.[1][2] Its utility lies in its ability to selectively inhibit CYP2B6 activity, allowing researchers to determine the contribution of this specific enzyme to the metabolism of a drug candidate.[1] This is particularly important as the identification of drugs metabolized by CYP2B6 has been challenging due to the lack of selective inhibitors.[1][2]

Key Applications:

  • Reaction Phenotyping: Identifying the specific CYP450 isoforms responsible for a drug's metabolism.

  • Drug-Drug Interaction (DDI) Studies: Assessing the potential for a new drug candidate to inhibit the metabolism of co-administered drugs that are substrates of CYP2B6.

  • Biochemical Research: Investigating the structure and function of the CYP2B6 active site.

Quantitative Data Summary

The following tables summarize the key kinetic parameters for the interaction of PPP with various cytochrome P450 enzymes.

Table 1: Inactivation of Human CYP2B6 by PPP in Pooled Human Liver Microsomes

ParameterValueReference
KI (µM)5.6[1][2]
kinact (min-1)0.13[1][2]
SubstrateBupropion[1][2]

Table 2: Inactivation of Rat and Human CYP2B Isoforms by PPP in a Reconstituted System

EnzymeKI (µM)kinact (min-1)t1/2 (min)SubstrateReference
Rat P450 2B1120.32.57-ethoxy-4-(trifluoromethyl)coumarin[3][4]
Human P450 2B61.20.079.57-ethoxy-4-(trifluoromethyl)coumarin[3][4]

Table 3: Comparison of PPP with Other CYP2B6 Inactivators in Human Liver Microsomes

InactivatorKI (µM)kinact (min-1)Reference
PPP 5.6 0.13 [1][2]
ThioTEPA4.80.20[1][2]
Clopidogrel-1.9[1][2]
Ticlopidine0.320.43[1][2]

Experimental Protocols

The following are detailed protocols for common microsomal assays involving PPP.

General Microsomal Stability Assay

This protocol is a foundational assay to determine the metabolic stability of a test compound in the presence of liver microsomes.

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_reagents Prepare Reagents: - Test Compound Stock - Microsomes (e.g., HLM) - NADPH Regenerating System - Quenching Solution prep_plate Prepare 96-well Plate prep_reagents->prep_plate add_microsomes Add Microsomes and Buffer to Plate prep_plate->add_microsomes pre_incubate Pre-incubate at 37°C add_microsomes->pre_incubate add_compound Add Test Compound pre_incubate->add_compound start_reaction Initiate Reaction with NADPH add_compound->start_reaction time_points Incubate and Sample at Time Points (e.g., 0, 5, 15, 30, 45 min) start_reaction->time_points quench Quench Reaction time_points->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate % Remaining, t1/2, and CLint analyze->calculate

Caption: Workflow for a general microsomal stability assay.

Materials:

  • Pooled human liver microsomes (HLM)

  • This compound (PPP)

  • Test compound

  • NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • Acetonitrile or other suitable organic solvent for quenching

  • 96-well plates

  • Incubator/shaker

  • LC-MS/MS system

Procedure:

  • Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Thaw the human liver microsomes on ice.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Prepare the quenching solution (e.g., acetonitrile with an internal standard).

  • Incubation:

    • In a 96-well plate, add the liver microsomes (final concentration typically 0.5 mg/mL) and potassium phosphate buffer.

    • Pre-incubate the plate at 37°C for approximately 5-10 minutes.

    • Add the test compound to the wells (final concentration typically 1 µM).

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At designated time points (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction by adding an equal volume of ice-cold quenching solution.

  • Analysis:

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the concentration of the remaining test compound in each sample using a validated LC-MS/MS method.

    • Calculate the percentage of the test compound remaining at each time point relative to the 0-minute sample.

    • Determine the in vitro half-life (t1/2) and intrinsic clearance (CLint).

CYP2B6 Inhibition Assay using PPP (Reaction Phenotyping)

This protocol utilizes PPP to determine the contribution of CYP2B6 to the metabolism of a test compound.

cluster_preincubation Pre-incubation cluster_incubation Incubation cluster_analysis Analysis prep Prepare Microsomes, Buffer, and NADPH add_ppp Add PPP (or vehicle) to Microsomes prep->add_ppp preincubate_ppp Pre-incubate at 37°C to allow for CYP2B6 inactivation add_ppp->preincubate_ppp add_compound Add Test Compound (Substrate) preincubate_ppp->add_compound incubate Incubate for a Defined Time add_compound->incubate quench Quench Reaction incubate->quench analyze Analyze Metabolite Formation by LC-MS/MS quench->analyze compare Compare Metabolite Formation (+/- PPP) analyze->compare determine_fm Determine Fraction Metabolized (fm) by CYP2B6 compare->determine_fm

Caption: Experimental workflow for CYP2B6 reaction phenotyping using PPP.

Procedure:

  • Pre-incubation for CYP2B6 Inactivation:

    • Prepare two sets of incubation mixtures containing human liver microsomes (0.05 mg/mL) in potassium phosphate buffer.[2]

    • To one set of tubes (the "inhibition" group), add PPP to a final concentration of 30 µM.[1] To the other set (the "control" group), add the vehicle used to dissolve the PPP.

    • Add the NADPH regenerating system to both sets of tubes.

    • Pre-incubate both sets at 37°C for 30 minutes to allow for the mechanism-based inactivation of CYP2B6 by PPP.[1]

  • Metabolism of Test Compound:

    • Following the pre-incubation period, add the test compound (at a concentration near its KM if known, otherwise a standard concentration of 1-10 µM is used) to all tubes.

    • Incubate at 37°C for a predetermined time that is within the linear range of metabolite formation (determined from a preliminary experiment).

    • Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

  • Analysis:

    • Process the samples as described in the general microsomal stability assay (centrifugation and supernatant transfer).

    • Analyze the formation of the metabolite(s) of the test compound by LC-MS/MS.

    • Compare the rate of metabolite formation in the presence of PPP to the control group.

    • The percentage of inhibition is calculated as: % Inhibition = [1 - (Rate with PPP / Rate without PPP)] * 100

    • This percentage represents the fraction of the test compound's metabolism that is mediated by CYP2B6 (fm,CYP2B6).

Important Considerations

  • Mechanism-Based Inactivation: PPP is a mechanism-based inactivator, meaning it requires catalytic conversion by the enzyme to an active species that then irreversibly binds to the enzyme.[3][4] This necessitates a pre-incubation step with NADPH for inactivation to occur.

  • Selectivity: While PPP is a selective inhibitor of CYP2B6, it is crucial to test its effects on other major human P450 enzymes at the chosen concentration to ensure selectivity under the specific experimental conditions.[1]

  • Controls: Always include appropriate controls, such as incubations without NADPH to assess for non-enzymatic degradation of the test compound and positive control substrates for CYP2B6 (e.g., bupropion) to confirm the activity of the microsomes and the effectiveness of the PPP inhibition.

  • Data Interpretation: The loss of P450 activity after incubation with PPP and NADPH is time- and concentration-dependent and follows pseudo-first-order kinetics.[3][4]

By following these protocols and considerations, researchers can effectively utilize this compound as a valuable tool to investigate the role of CYP2B6 in drug metabolism.

References

Application of 2-Phenyl-2-(1-piperidinyl)propane in Drug-Drug Interaction Studies

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenyl-2-(1-piperidinyl)propane (PPP) is a valuable research tool in the field of drug metabolism and pharmacokinetics, specifically for investigating drug-drug interactions (DDIs). It is a potent and selective mechanism-based inactivator of cytochrome P450 2B6 (CYP2B6), an enzyme involved in the metabolism of several clinically important drugs.[1][2] Understanding the contribution of CYP2B6 to a drug's metabolism is crucial for predicting potential DDIs when co-administered with other drugs that may inhibit or induce this enzyme. PPP serves as a selective chemical tool to elucidate the role of CYP2B6 in the metabolic clearance of new chemical entities.[1][2]

Mechanism of Action

PPP is classified as a mechanism-based inactivator, also known as a suicide inhibitor.[3][4] This means that PPP itself is a substrate for CYP2B6 and is metabolically activated by the enzyme to a reactive intermediate. This intermediate then covalently binds to the enzyme, leading to its irreversible inactivation.[3] This time- and concentration-dependent inactivation is a key characteristic that distinguishes it from reversible inhibitors.[3][5] The inactivation process involves the modification of the apoprotein rather than the heme moiety of the cytochrome P450 enzyme.[3]

Applications in Drug-Drug Interaction Studies

The primary application of PPP is to determine the contribution of CYP2B6 to the metabolism of a test compound. By comparing the metabolism of a drug in the presence and absence of PPP, researchers can quantify the extent to which CYP2B6 is involved in its clearance. This is a critical step in early drug development to anticipate potential clinical DDIs. Pre-incubation of human liver microsomes with PPP has been shown to provide more selective inhibition of CYP2B6 compared to other known inactivators like thioTEPA, clopidogrel, and ticlopidine.[1]

Data Presentation

The following tables summarize the key quantitative data for this compound as a CYP2B6 inhibitor.

Table 1: Inactivation Parameters of this compound against Human CYP2B6

ParameterValueSubstrate/SystemReference
KI 5.6 µMBupropion Hydroxylase (Human Liver Microsomes)[1][2]
kinact 0.13 min-1Bupropion Hydroxylase (Human Liver Microsomes)[1][2]
KI 1.2 µM7-ethoxy-4-(trifluoromethyl)coumarin O-deethylation (Expressed Human P450 2B6)[3][5]
kinact 0.07 min-17-ethoxy-4-(trifluoromethyl)coumarin O-deethylation (Expressed Human P450 2B6)[3][5]
t1/2 at saturation 9.5 minExpressed Human P450 2B6[3][5]

Table 2: Inhibition Constants of this compound against Various Human CYP Isoforms

CYP IsoformIC50 (µM)Selectivity vs. CYP2B6Reference
CYP2B6 5.1-[4][6]
CYP2D6 7414.5-fold[4][6]
CYP3A 20039.2-fold[6]
CYP1A2 >200>40-fold[4]
CYP2A6 >200>40-fold[4]
CYP2Cs >200>40-fold[4]

Experimental Protocols

Below are detailed protocols for key experiments utilizing this compound to investigate CYP2B6-mediated drug metabolism.

Protocol 1: Determination of Time-Dependent Inhibition (kinact and KI) of CYP2B6 by this compound in Human Liver Microsomes

Objective: To determine the kinetic parameters of inactivation (kinact and KI) of CYP2B6 by PPP.

Materials:

  • Pooled human liver microsomes (HLM)

  • This compound (PPP) stock solution (in a suitable solvent like ethanol or DMSO)

  • NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • CYP2B6 probe substrate (e.g., Bupropion)

  • Potassium phosphate buffer (pH 7.4)

  • Magnesium chloride (MgCl2)

  • Acetonitrile or other suitable quenching solvent

  • LC-MS/MS system for metabolite quantification

Procedure:

  • Pre-incubation:

    • Prepare a series of dilutions of PPP in potassium phosphate buffer.

    • In microcentrifuge tubes, combine HLM (e.g., 0.5 mg/mL final concentration), MgCl2 (e.g., 3.3 mM final concentration), and the different concentrations of PPP in potassium phosphate buffer.[2]

    • Pre-warm the mixture at 37°C for 5 minutes.

    • Initiate the pre-incubation by adding the NADPH regenerating system.

    • At various time points (e.g., 0, 5, 10, 15, 30 minutes), take aliquots of the pre-incubation mixture.

  • Definitive Incubation:

    • Immediately dilute the aliquots from the pre-incubation step into a second incubation mixture containing the CYP2B6 probe substrate (e.g., bupropion at a concentration close to its KM) and the NADPH regenerating system. The dilution factor should be large enough (e.g., 10-fold or greater) to minimize further inactivation by any remaining PPP.

    • Incubate for a short, defined period (e.g., 10-15 minutes) at 37°C, ensuring the reaction is in the linear range.

  • Reaction Termination and Sample Analysis:

    • Stop the reaction by adding a cold quenching solvent (e.g., acetonitrile) containing an internal standard.

    • Centrifuge the samples to precipitate the protein.

    • Analyze the supernatant for the formation of the specific metabolite (e.g., hydroxybupropion) using a validated LC-MS/MS method.

  • Data Analysis:

    • For each PPP concentration, plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time. The slope of this line represents the observed inactivation rate constant (kobs).

    • Plot the kobs values against the corresponding PPP concentrations. Fit the data to the Michaelis-Menten equation for inactivation: kobs = (kinact * [I]) / (KI + [I]), where [I] is the inhibitor concentration. This will yield the values for kinact and KI.

Protocol 2: Phenotyping Assay to Determine the Fraction Metabolized (fm) by CYP2B6 using this compound

Objective: To determine the relative contribution of CYP2B6 to the metabolism of a test compound.

Materials:

  • Pooled human liver microsomes (HLM)

  • Test compound

  • This compound (PPP) at a concentration that provides maximal inactivation of CYP2B6 (e.g., 30 µM)[1]

  • NADPH regenerating system

  • Potassium phosphate buffer (pH 7.4)

  • Control inhibitor (for another major CYP, if necessary)

  • Quenching solvent

  • LC-MS/MS system for quantification of the parent compound and/or its metabolites.

Procedure:

  • Pre-incubation with Inhibitor:

    • Prepare two sets of incubation tubes.

    • Set 1 (Inhibited): Pre-incubate HLM with PPP (e.g., 30 µM) and the NADPH regenerating system for a sufficient time to achieve maximal inactivation (e.g., 30 minutes) at 37°C.[1]

    • Set 2 (Control): Pre-incubate HLM with vehicle and the NADPH regenerating system for the same duration at 37°C.

  • Metabolism of Test Compound:

    • After the pre-incubation, add the test compound to both sets of tubes.

    • Incubate for a defined period at 37°C, ensuring the reaction is in the linear range.

  • Reaction Termination and Analysis:

    • Terminate the reactions with a cold quenching solvent.

    • Process the samples as described in Protocol 1.

    • Analyze the samples for the depletion of the parent test compound or the formation of its metabolites using LC-MS/MS.

  • Data Analysis:

    • Calculate the rate of metabolism in both the control and the PPP-inhibited incubations.

    • The fraction of metabolism attributed to CYP2B6 (fm,CYP2B6) can be calculated using the following formula: fm,CYP2B6 = 1 - (Rate of metabolism with PPP / Rate of metabolism in control)

Visualizations

Experimental Workflow for CYP2B6 Inhibition Assay

G cluster_preincubation Pre-incubation (37°C) cluster_incubation Definitive Incubation (37°C) cluster_analysis Sample Analysis HLM Human Liver Microsomes Mix1 Combine and Pre-warm HLM->Mix1 PPP This compound (Various Concentrations) PPP->Mix1 Buffer Buffer + MgCl2 Buffer->Mix1 NADPH1 NADPH Regenerating System Add_NADPH1 Add NADPH Mix1->Add_NADPH1 Initiate Inactivation Aliquots Aliquots Add_NADPH1->Aliquots Take Aliquots at Different Time Points Dilute Dilute Aliquot into Incubation Mix Aliquots->Dilute Substrate CYP2B6 Probe Substrate (e.g., Bupropion) Substrate->Dilute NADPH2 NADPH Regenerating System NADPH2->Dilute Incubate Incubate Dilute->Incubate Short Incubation Quench Add Quenching Solvent + Internal Standard Incubate->Quench Terminate Reaction Centrifuge Centrifuge Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Analyze Supernatant G cluster_metabolism CYP2B6 Catalytic Cycle PPP This compound (PPP) CYP2B6_active Active CYP2B6 Enzyme PPP->CYP2B6_active Binds to Active Site Reactive_Intermediate Reactive PPP Metabolite CYP2B6_active->Reactive_Intermediate Metabolic Activation (NADPH Dependent) Metabolite Drug Metabolite CYP2B6_active->Metabolite Forms Metabolite Drug Drug Substrate Drug->CYP2B6_active Metabolized No_Metabolism Metabolism is Inhibited Drug->No_Metabolism CYP2B6_inactive Inactive CYP2B6 Enzyme Reactive_Intermediate->CYP2B6_inactive Covalent Binding CYP2B6_inactive->No_Metabolism

References

proper handling and storage procedures for 2-Phenyl-2-(1-piperidinyl)propane solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures for the proper handling, storage, and use of 2-Phenyl-2-(1-piperidinyl)propane (PPP) solutions in a laboratory setting. PPP is a selective and reversible inhibitor of human cytochrome P450 2B6 (CYP2B6), a key enzyme in drug metabolism.[1][2][3][4][5]

Handling and Storage Procedures

Proper handling and storage of this compound solutions are crucial to ensure the compound's stability and the safety of laboratory personnel.

Safety Precautions
  • Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors or aerosols.

  • Spills: In case of a spill, absorb the material with an inert absorbent, and dispose of it properly according to your institution's guidelines. Clean the affected area thoroughly.

  • Fire Safety: Keep away from open flames, hot surfaces, and other sources of ignition. Take precautionary measures against static discharge. In case of fire, use dry sand, dry chemical, or alcohol-resistant foam for extinction.

Storage Conditions

The stability of this compound solutions is dependent on the storage temperature and duration.

  • Stock Solutions: For long-term storage, stock solutions should be stored at -80°C, where they are stable for up to 6 months.[1] For shorter-term storage, -20°C is suitable for up to 1 month.[1] It is recommended to protect the solution from light.[1]

  • Aliquoting: To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes before storage.[1]

  • Solid Compound: The solid form of this compound should be stored at -20°C and is stable for at least 2 years.[2]

Solution Preparation

This compound is soluble in several organic solvents.

  • Recommended Solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Ethanol are suitable solvents, with a solubility of up to 30 mg/mL.[2] It has lower solubility in a 1:1 solution of Ethanol:PBS (pH 7.2), at 0.5 mg/mL.[2]

  • Preparation of Stock Solution: To prepare a 10 mM stock solution in DMSO, dissolve the appropriate amount of this compound in the required volume of DMSO. For example, to prepare 1 mL of a 10 mM solution (Molecular Weight: 203.32 g/mol ), dissolve 2.0332 mg of the compound in 1 mL of DMSO.

Data Presentation

Table 1: Storage and Stability of this compound
FormStorage TemperatureStabilityLight Sensitivity
Solid-20°C≥ 2 yearsNot specified
Stock Solution-80°C6 monthsProtect from light
Stock Solution-20°C1 monthProtect from light
Table 2: Solubility of this compound
SolventSolubility
DMF30 mg/mL
DMSO30 mg/mL
Ethanol30 mg/mL
Ethanol:PBS (pH 7.2) (1:1)0.5 mg/mL
Table 3: Inhibitory Activity of this compound
EnzymeIC50Ki
Human CYP2B65.1 µM5.6 µM
CYP2D674 µMNot specified
CYP3A200 µMNot specified

Experimental Protocols

Protocol: In Vitro Inhibition of Human CYP2B6 in Liver Microsomes

This protocol describes a procedure to determine the inhibitory effect of this compound on CYP2B6 activity in human liver microsomes. The protocol is based on a study by Walsky and Obach (2007).[4][6]

3.1.1 Materials

  • This compound (PPP)

  • Pooled human liver microsomes

  • CYP2B6 substrate (e.g., bupropion)

  • NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching the reaction)

  • Internal standard (for analytical quantification)

  • 96-well plates

  • Incubator

  • LC-MS/MS system for analysis

3.1.2 Experimental Procedure

  • Prepare PPP dilutions: Prepare a series of dilutions of the this compound stock solution in the appropriate buffer to achieve the desired final concentrations for the assay.

  • Pre-incubation: In a 96-well plate, pre-incubate the human liver microsomes with 30 µM PPP for 30 minutes.[4][6] This step is designed to achieve approximately 90% inactivation of CYP2B6.[4][6] Include a control group with no PPP.

  • Initiate the reaction: After the pre-incubation period, add the CYP2B6 substrate (e.g., bupropion) and the NADPH regenerating system to initiate the metabolic reaction.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 10-30 minutes).

  • Quench the reaction: Stop the reaction by adding a quenching solution, such as cold acetonitrile containing an internal standard.

  • Sample processing: Centrifuge the plate to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate and analyze the formation of the metabolite using a validated LC-MS/MS method.

  • Data analysis: Determine the rate of metabolite formation in the presence and absence of PPP. Calculate the percent inhibition of CYP2B6 activity for each concentration of PPP. Determine the IC50 value by fitting the data to a suitable dose-response curve.

Visualizations

G Workflow for Handling and Storage of this compound Solutions cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal receive Receive Solid Compound dissolve Dissolve in Appropriate Solvent (e.g., DMSO) receive->dissolve ppe Wear Appropriate PPE dissolve->ppe fume_hood Work in a Fume Hood ppe->fume_hood aliquot Aliquot into Single-Use Volumes fume_hood->aliquot storage_temp Store at -80°C (long-term) or -20°C (short-term) aliquot->storage_temp protect_light Protect from Light storage_temp->protect_light waste Dispose of Waste According to Institutional Guidelines storage_temp->waste

Caption: Handling and Storage Workflow.

G Experimental Workflow for CYP2B6 Inhibition Assay cluster_setup Assay Setup cluster_incubation Incubation Steps cluster_analysis Sample Processing and Analysis cluster_data Data Interpretation prep_ppp Prepare PPP Dilutions add_microsomes Add Human Liver Microsomes to Plate prep_ppp->add_microsomes pre_incubate Pre-incubate with PPP (30 min) add_microsomes->pre_incubate add_substrate_nadph Add Substrate and NADPH pre_incubate->add_substrate_nadph incubate Incubate at 37°C add_substrate_nadph->incubate quench Quench Reaction incubate->quench centrifuge Centrifuge quench->centrifuge analyze Analyze by LC-MS/MS centrifuge->analyze calc_inhibition Calculate % Inhibition analyze->calc_inhibition det_ic50 Determine IC50 calc_inhibition->det_ic50

References

Troubleshooting & Optimization

optimizing incubation conditions for CYP2B6 inactivation by 2-Phenyl-2-(1-piperidinyl)propane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers studying the inactivation of cytochrome P450 2B6 (CYP2B6) by 2-Phenyl-2-(1-piperidinyl)propane (PPP).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of CYP2B6 inactivation by this compound (PPP)?

A1: PPP is a mechanism-based inactivator of CYP2B6.[1][2] The inactivation is time- and concentration-dependent, follows pseudo-first-order kinetics, and is irreversible.[1][3] The process requires the presence of NADPH, indicating that PPP is converted to a reactive metabolite by the catalytic action of CYP2B6, which then covalently binds to the apoprotein, not the heme moiety, leading to the loss of enzymatic activity.[1]

Q2: What are the typical kinetic parameters for CYP2B6 inactivation by PPP?

A2: The kinetic parameters can vary depending on the experimental system (e.g., human liver microsomes vs. reconstituted enzyme). However, typical values for the inactivation of human CYP2B6 are in the low micromolar range for the concentration required for half-maximal inactivation (KI) and a maximal rate of inactivation (kinact) around 0.07 to 0.13 min-1.[1][2][4]

Q3: How selective is PPP for CYP2B6?

A3: PPP has been shown to be a relatively selective inactivator of CYP2B6. Pre-incubation of human liver microsomes with 30 µM PPP for 30 minutes results in approximately 90% inhibition of CYP2B6 activity with minimal effect on other major P450 enzymes.[2][4]

Q4: Can the inactivation of CYP2B6 by PPP be reversed?

A4: No, the inactivation is not reversible.[1] Extensive dialysis of the inactivated enzyme does not restore its catalytic activity.[3]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No or low inactivation of CYP2B6 observed 1. Absence or degradation of NADPH. 2. Inactive PPP solution. 3. Incorrect buffer conditions (pH, ionic strength). 4. Low concentration of PPP or short incubation time.1. Ensure a fresh, active solution of an NADPH-generating system is used. 2. Prepare a fresh solution of PPP in an appropriate solvent. 3. Verify the pH and composition of the incubation buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4). 4. Increase the concentration of PPP and/or the pre-incubation time based on the known KI and kinact values.
High variability in results 1. Inconsistent pre-incubation times. 2. Variable microsomal protein concentrations. 3. Instability of the probe substrate.1. Use a precise timer for all pre-incubation and incubation steps. 2. Ensure the microsomal protein concentration is consistent across all experiments, as it can affect the potency of the inactivator.[2] 3. Check the stability of the probe substrate under the experimental conditions.
Inhibition of other CYP enzymes 1. PPP concentration is too high. 2. Pre-incubation time is too long.1. Reduce the concentration of PPP to a more selective range (e.g., 30 µM for human liver microsomes).[2][4] 2. Decrease the pre-incubation time. Perform a time-course experiment to determine the optimal selective inactivation window.
Apparent inactivation without NADPH 1. PPP solution contains impurities that are direct inhibitors. 2. The probe substrate is unstable in the presence of PPP.1. Check the purity of the PPP compound. 2. Run a control experiment without the enzyme to assess the stability of the probe substrate in the presence of PPP.

Quantitative Data Summary

Table 1: Kinetic Parameters for CYP2B6 Inactivation by PPP

Enzyme SourceSubstrateKI (µM)kinact (min-1)t1/2 (min)Reference
Expressed human P450 2B67-ethoxy-4-(trifluoromethyl)coumarin1.20.079.5[1]
Pooled human liver microsomesBupropion5.60.13-[2][4]

Table 2: Partition Ratios for PPP Inactivation

EnzymePartition RatioReference
P450 2B1 (rat)31[1]
P450 2B6 (human)15[1]

Experimental Protocols

Protocol 1: Determination of KI and kinact for CYP2B6 Inactivation by PPP in Human Liver Microsomes

This protocol is adapted from Walsky et al. (2007).[2]

  • Primary Incubation (Inactivation Step):

    • Prepare a series of incubation mixtures in 50 mM potassium phosphate buffer (pH 7.4) containing human liver microsomes (e.g., 0.5-1.0 mg/mL) and various concentrations of PPP.

    • Pre-warm the mixtures to 37°C for 5 minutes.

    • Initiate the inactivation reaction by adding an NADPH-generating system.

    • At various time points (e.g., 0, 5, 10, 15, 30 minutes), withdraw an aliquot of the primary incubation mixture.

  • Secondary Incubation (Measurement of Remaining Activity):

    • Immediately dilute the aliquot from the primary incubation (e.g., 10-fold) into a secondary incubation mixture. This mixture should contain a probe substrate for CYP2B6 (e.g., bupropion at a concentration equal to its KM) and an NADPH-generating system in 50 mM potassium phosphate buffer (pH 7.4).

    • Incubate at 37°C for a specified time (e.g., 10-15 minutes).

  • Termination and Analysis:

    • Terminate the secondary incubation by adding a suitable solvent (e.g., acetonitrile or by acidification).[2]

    • Analyze the formation of the metabolite (e.g., hydroxybupropion) using a validated analytical method such as LC-MS/MS.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining activity versus the pre-incubation time for each PPP concentration. The negative slope of this plot gives the observed inactivation rate constant (kobs).

    • Plot the kobs values against the corresponding PPP concentrations. Fit the data to the Michaelis-Menten equation to determine the maximal rate of inactivation (kinact) and the concentration of inactivator that gives half-maximal inactivation (KI).

Visualizations

experimental_workflow cluster_primary Primary Incubation (Inactivation) cluster_secondary Secondary Incubation (Activity Assay) cluster_analysis Analysis p1 Prepare Microsomes + PPP p2 Pre-warm to 37°C p1->p2 p3 Initiate with NADPH p2->p3 p4 Incubate at various time points p3->p4 s1 Dilute aliquot into Substrate + NADPH p4->s1 Transfer aliquot s2 Incubate at 37°C s1->s2 a1 Terminate Reaction s2->a1 Stop reaction a2 LC-MS/MS Analysis a1->a2 a3 Calculate k_obs a2->a3 a4 Determine K_I and k_inact a3->a4

Caption: Experimental workflow for determining CYP2B6 inactivation kinetics.

inactivation_mechanism cluster_enzyme CYP2B6 Active Site E CYP2B6 (Fe³⁺) EI CYP2B6-PPP Complex E->EI E_inactive Inactive CYP2B6 (Covalently Modified) EI->E_inactive Metabolic Activation & Covalent Binding (k_inact) PPP_metabolite Reactive Metabolite EI->PPP_metabolite NADP NADP⁺ EI->NADP PPP PPP PPP->EI Binding (K_I) NADPH NADPH NADPH->EI

Caption: Mechanism of CYP2B6 inactivation by PPP.

References

overcoming challenges in the synthesis of 2-Phenyl-2-(1-piperidinyl)propane and its analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for overcoming challenges in the synthesis of 2-Phenyl-2-(1-piperidinyl)propane and its analogs. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The two most common and practical synthetic routes are:

  • Direct N-alkylation: This involves the reaction of piperidine with a 2-phenyl-2-propyl electrophile, such as 2-bromo-2-phenylpropane or a sulfonate ester derivative of 2-phenyl-2-propanol.

  • Reductive Amination: This route consists of the reaction between phenylacetone (also known as 1-phenyl-2-propanone) and piperidine to form an intermediate enamine or iminium salt, which is then reduced in situ to the desired tertiary amine.

Q2: What are the main challenges associated with the N-alkylation route?

A2: The primary challenge with the N-alkylation route is the potential for a competing elimination reaction (E1) to form 2-phenylpropene, especially when using a tertiary alkyl halide. This is due to the formation of a stable tertiary carbocation intermediate. Another potential issue is the overalkylation of the product to form a quaternary ammonium salt, although this is less common with a secondary amine like piperidine.

Q3: What are the key difficulties in the reductive amination pathway?

A3: For the reductive amination route, challenges can arise from the steric hindrance around the ketone, which can make the initial formation of the enamine or iminium ion slow. Furthermore, the choice of reducing agent is critical to selectively reduce the C=N bond of the intermediate without reducing the starting ketone.

Q4: How can I purify the final product, this compound?

A4: Purification of the final tertiary amine can typically be achieved through several methods:

  • Acid-base extraction: The basic nature of the amine allows for its separation from non-basic impurities by extraction into an acidic aqueous solution, followed by basification and re-extraction into an organic solvent.

  • Column chromatography: Silica gel chromatography can be effective, though care must be taken as basic amines can streak on silica. Using a solvent system containing a small amount of a basic modifier, such as triethylamine or ammonia in methanol, can improve separation.

  • Distillation: If the product is thermally stable, vacuum distillation can be a viable purification method for larger scales.

Troubleshooting Guides

Route 1: Direct N-Alkylation

Problem: Low yield of the desired product with a significant amount of 2-phenylpropene byproduct.

  • Possible Cause: The reaction conditions favor the E1 elimination pathway over the SN1 substitution. This is often due to high reaction temperatures or the use of a base that is too strong or sterically hindered.

  • Troubleshooting Suggestions:

    • Lower the reaction temperature to favor the substitution reaction.

    • Use a less hindered, non-nucleophilic base, such as potassium carbonate or diisopropylethylamine (DIPEA).

    • Consider using a better leaving group on the electrophile, such as a tosylate or mesylate, which may allow for milder reaction conditions.

    • Employ a polar aprotic solvent like acetonitrile or DMF to stabilize the carbocation intermediate and favor substitution.

Problem: Formation of a quaternary ammonium salt.

  • Possible Cause: An excess of the alkylating agent is used, or the reaction is run for an extended period, leading to the alkylation of the product tertiary amine.

  • Troubleshooting Suggestions:

    • Use a slight excess of piperidine relative to the alkylating agent to ensure the electrophile is consumed before it can react with the product.

    • Add the alkylating agent slowly to the reaction mixture to maintain a low concentration of the electrophile.

    • Monitor the reaction closely by TLC or GC-MS and stop it once the starting material is consumed.

Route 2: Reductive Amination

Problem: Incomplete conversion of the starting phenylacetone.

  • Possible Cause: The formation of the enamine or iminium intermediate is slow due to steric hindrance, or the reaction has not reached equilibrium. The presence of water can also inhibit the formation of the intermediate.

  • Troubleshooting Suggestions:

    • Use a dehydrating agent, such as molecular sieves or titanium(IV) isopropoxide, to drive the equilibrium towards the formation of the iminium ion.

    • Increase the reaction temperature or time for the initial imine/enamine formation step before adding the reducing agent.

    • Consider using a Lewis acid catalyst to activate the ketone.

Problem: Reduction of the starting ketone to 2-phenyl-2-propanol.

  • Possible Cause: The reducing agent is too reactive and reduces the ketone faster than the iminium ion.

  • Troubleshooting Suggestions:

    • Use a milder reducing agent that is selective for imines/iminium ions in the presence of ketones, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).

    • Control the pH of the reaction mixture. Reductive amination with NaBH₃CN is often most effective in a slightly acidic medium (pH 5-6), which favors iminium ion formation and reduction.

Data Presentation

The following tables provide a summary of how different reaction parameters can influence the outcome of the synthesis. The data presented are illustrative and based on general principles of organic synthesis for these reaction types.

Table 1: Influence of Reaction Parameters on Direct N-Alkylation

ParameterCondition ACondition BExpected Outcome
Leaving Group -Br-OTs-OTs may give higher yields under milder conditions.
Base TriethylaminePotassium CarbonateK₂CO₃ is less nucleophilic and may reduce side reactions.
Temperature 80 °C40 °CLower temperatures generally favor substitution over elimination.
Solvent TolueneAcetonitrileAcetonitrile is more polar and can better solvate the carbocation intermediate.

Table 2: Comparison of Reducing Agents for Reductive Amination

Reducing AgentTypical ConditionsAdvantagesDisadvantages
Sodium Borohydride (NaBH₄) Methanol, room temp.Inexpensive, readily available.Can reduce the starting ketone.
Sodium Cyanoborohydride (NaBH₃CN) Methanol, pH 5-6Selective for iminium ions over ketones.Toxic cyanide byproduct.
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Dichloromethane, acetic acidMild and selective, non-toxic byproducts.More expensive.
Catalytic Hydrogenation (H₂, Pd/C) Ethanol, H₂ atmosphere"Green" reducing agent, high yields.Requires specialized equipment (hydrogenator).

Experimental Protocols

The following are detailed, illustrative methodologies for the two primary synthetic routes. Note: These are generalized procedures and may require optimization for specific substrates and scales.

Protocol 1: Direct N-Alkylation of Piperidine with 2-Bromo-2-phenylpropane
  • Reaction Setup: To a solution of piperidine (1.2 equivalents) in anhydrous acetonitrile (10 mL per mmol of piperidine) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add potassium carbonate (1.5 equivalents).

  • Addition of Electrophile: Slowly add a solution of 2-bromo-2-phenylpropane (1.0 equivalent) in anhydrous acetonitrile to the stirred suspension at room temperature over 30 minutes.

  • Reaction: Heat the reaction mixture to 50-60 °C and monitor the progress by TLC or GC-MS. The reaction is typically complete within 4-8 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in diethyl ether and wash with water. Extract the organic layer with 1M HCl. Wash the acidic aqueous layer with diethyl ether to remove non-basic impurities. Basify the aqueous layer with 2M NaOH to a pH > 12 and extract with diethyl ether (3x). Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the product.

Protocol 2: Reductive Amination of Phenylacetone with Piperidine
  • Iminium Ion Formation: In a round-bottom flask, combine phenylacetone (1.0 equivalent) and piperidine (1.1 equivalents) in methanol (10 mL per mmol of phenylacetone). Add 3Å molecular sieves to the mixture. Stir at room temperature for 1-2 hours.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. In a separate flask, dissolve sodium cyanoborohydride (1.5 equivalents) in methanol. Slowly add the NaBH₃CN solution to the reaction mixture, maintaining the temperature below 10 °C. Adjust the pH to 5-6 by the dropwise addition of glacial acetic acid.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or GC-MS.

  • Work-up: Quench the reaction by the slow addition of 1M HCl until gas evolution ceases. Remove the methanol under reduced pressure.

  • Purification: Add water to the residue and basify with 2M NaOH to pH > 12. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be further purified by column chromatography or distillation.

Visualizations

The following diagrams illustrate the synthetic workflows and a troubleshooting decision-making process.

G cluster_0 Route 1: N-Alkylation cluster_1 Route 2: Reductive Amination start1 Piperidine + 2-Bromo-2-phenylpropane step1_1 Reaction with K₂CO₃ in Acetonitrile start1->step1_1 workup1 Aqueous Work-up step1_1->workup1 purify1 Acid-Base Extraction / Chromatography workup1->purify1 product1 This compound purify1->product1 start2 Phenylacetone + Piperidine step2_1 Iminium Formation (MeOH, Acetic Acid) start2->step2_1 step2_2 Reduction with NaBH₃CN step2_1->step2_2 workup2 Aqueous Work-up step2_2->workup2 purify2 Chromatography / Distillation workup2->purify2 product2 This compound purify2->product2

Caption: Synthetic workflows for this compound.

G cluster_0 N-Alkylation cluster_1 Reductive Amination start Low Product Yield Observed q1 Which synthetic route was used? start->q1 q2 Is 2-phenylpropene the major byproduct? q1->q2 N-Alkylation q4 Is starting ketone remaining? q1->q4 Reductive Amination sol1 Lower reaction temperature. Use a non-nucleophilic base. q2->sol1 Yes q3 Is starting material remaining? q2->q3 No sol2 Increase reaction time/temperature. Check activity of alkylating agent. q3->sol2 Yes sol3 Add a dehydrating agent (e.g., molecular sieves). Use a Lewis acid catalyst. q4->sol3 Yes q5 Is 2-phenyl-2-propanol observed? q4->q5 No sol4 Use a milder reducing agent (e.g., NaBH(OAc)₃). Control pH to 5-6. q5->sol4 Yes

Caption: Troubleshooting decision tree for low product yield.

Technical Support Center: Mitigating Off-Target Effects of 2-Phenyl-2-(1-piperidinyl)propane in Cellular Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate the off-target effects of 2-Phenyl-2-(1-piperidinyl)propane (PPP) in cellular assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound (PPP) and what is its primary mechanism of action?

A1: this compound, also known as PPP, is a selective and reversible inhibitor of human Cytochrome P450 2B6 (CYP2B6).[1][2] It also acts as a mechanism-based inactivator of CYP2B6.[3][4][5] Its primary role in research is as a chemical probe to investigate the function of CYP2B6 in drug metabolism and other biological processes.

Q2: What are the known off-target effects of PPP?

A2: Besides its potent inhibition of CYP2B6, PPP is known to inhibit other CYP enzymes at higher concentrations, including CYP2D6 and CYP3A.[1][2] While specific non-CYP-mediated off-target effects of PPP are not extensively documented in publicly available literature, compounds with similar piperidine scaffolds have been reported to exhibit cytotoxicity in various cancer cell lines.[1][6][7] It is crucial for researchers to empirically determine the off-target effects of PPP in their specific cellular model.

Q3: At what concentration should I use PPP in my cellular assays?

A3: The optimal concentration of PPP will depend on the specific cell type and the experimental endpoint. It is recommended to perform a dose-response curve to determine the minimal effective concentration that elicits the desired on-target effect (i.e., CYP2B6 inhibition) while minimizing off-target effects. As a starting point, consider the IC50 and Ki values for CYP2B6 inhibition (see Table 1).

Q4: How can I be sure that the observed phenotype in my assay is due to CYP2B6 inhibition and not an off-target effect?

A4: This is a critical question in small molecule research. To increase confidence in your results, a multi-pronged approach is recommended:

  • Use the lowest effective concentration: This minimizes the likelihood of engaging off-target proteins.

  • Perform control experiments: This includes using a negative control (e.g., a structurally similar but inactive analog of PPP, if available) and a positive control (a known CYP2B6 substrate or inducer).

  • Conduct counter-screening: Test PPP against a panel of other relevant targets to assess its selectivity.

Troubleshooting Guide

This guide addresses specific issues that researchers may encounter when using PPP in cellular assays.

Problem Possible Cause Recommended Solution
High level of cytotoxicity observed at concentrations intended for CYP2B6 inhibition. The concentration of PPP being used is toxic to the specific cell line.1. Perform a cytotoxicity assay (e.g., MTT or LDH release assay) to determine the cytotoxic concentration range of PPP for your cell line. 2. Lower the concentration of PPP to a non-toxic level. If the on-target effect is lost at non-toxic concentrations, consider alternative approaches to inhibit CYP2B6.
Inconsistent or non-reproducible results between experiments. 1. Variability in cell health and density. 2. Degradation of the PPP stock solution. 3. Inconsistent incubation times or other experimental parameters.1. Standardize cell seeding density and ensure cells are in a logarithmic growth phase before treatment. 2. Prepare fresh PPP stock solutions regularly and store them appropriately. 3. Maintain strict consistency in all experimental protocols.
Observed phenotype does not align with known functions of CYP2B6. The phenotype may be due to an off-target effect of PPP.1. Conduct a literature search for known off-target effects of similar compounds. 2. Perform a rescue experiment: if the off-target is known, try to rescue the phenotype by overexpressing the off-target protein. 3. Consider using an orthogonal approach to confirm that the phenotype is independent of CYP2B6 inhibition.
Difficulty in distinguishing between on-target and off-target effects. Lack of appropriate controls.1. Include a vehicle control (e.g., DMSO) to account for solvent effects. 2. If available, use an inactive analog of PPP as a negative control. 3. Use a positive control compound known to modulate CYP2B6 activity.

Quantitative Data

Table 1: In Vitro Inhibitory Potency of this compound (PPP)

TargetParameterValue (µM)Reference
Human CYP2B6IC505.1[1]
Human CYP2B6Ki5.6[3]
Human CYP2D6IC5074[1]
Human CYP3AIC50200[1][2]

IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability and Cytotoxicity

This protocol is used to assess the effect of PPP on cell viability by measuring the metabolic activity of cells.

Materials:

  • Cells of interest

  • This compound (PPP)

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of PPP in complete culture medium.

  • Remove the old medium from the cells and add 100 µL of the PPP dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve PPP, e.g., DMSO).

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[8][9]

  • Carefully remove the medium containing MTT.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity

This protocol measures the release of LDH from damaged cells as an indicator of cytotoxicity.

Materials:

  • Cells of interest

  • This compound (PPP)

  • Complete cell culture medium

  • 96-well cell culture plates

  • LDH cytotoxicity assay kit (commercially available)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere.

  • Treat cells with serial dilutions of PPP as described in the MTT assay protocol. Include controls as recommended by the LDH assay kit manufacturer (e.g., spontaneous LDH release, maximum LDH release).

  • Incubate the plate for the desired treatment duration.

  • Following the manufacturer's instructions, collect the cell culture supernatant.

  • Add the LDH reaction mixture to the supernatant in a new 96-well plate.

  • Incubate for the recommended time at room temperature, protected from light.

  • Add the stop solution provided in the kit.

  • Measure the absorbance at the recommended wavelength (usually around 490 nm).[10][11]

  • Calculate the percentage of cytotoxicity based on the absorbance readings of the controls.

Visualizations

experimental_workflow cluster_planning Phase 1: Experiment Planning cluster_execution Phase 2: In Vitro Execution & Data Collection cluster_analysis Phase 3: Data Analysis & Interpretation cluster_mitigation Phase 4: Mitigation Strategy start Start: Hypothesis on PPP's Role dose_response Design Dose-Response Experiment start->dose_response treat_cells Treat Cells with PPP Concentrations dose_response->treat_cells on_target_assay On-Target Assay (e.g., CYP2B6 activity) treat_cells->on_target_assay cytotoxicity_assay Cytotoxicity Assay (MTT/LDH) treat_cells->cytotoxicity_assay off_target_panel Off-Target Profiling (Optional) treat_cells->off_target_panel analyze_on_target Analyze On-Target Effects on_target_assay->analyze_on_target analyze_cytotoxicity Analyze Cytotoxicity Data cytotoxicity_assay->analyze_cytotoxicity correlate_data Correlate On-Target vs. Off-Target Effects off_target_panel->correlate_data analyze_on_target->correlate_data analyze_cytotoxicity->correlate_data decision High Off-Target Effect? correlate_data->decision optimize_conc Optimize PPP Concentration decision->optimize_conc Yes end Conclusion on PPP's Effect decision->end No optimize_conc->treat_cells orthogonal_approach Use Orthogonal Approach (e.g., siRNA) optimize_conc->orthogonal_approach orthogonal_approach->end

Caption: Workflow for identifying and mitigating off-target effects of PPP.

hypothetical_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor kinase1 Kinase A receptor->kinase1 Activates kinase2 Kinase B kinase1->kinase2 Phosphorylates transcription_factor Transcription Factor kinase2->transcription_factor Activates off_target Potential Off-Target (e.g., Kinase C) off_target->kinase2 Inhibits ppp PPP ppp->off_target Inhibits gene_expression Gene Expression transcription_factor->gene_expression Regulates

Caption: Hypothetical signaling pathway potentially affected by an off-target activity of PPP.

References

Technical Support Center: Optimization of Enzyme Assay Conditions using Design of Experiments (DoE)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing Design of Experiments (DoE) to optimize enzyme assay conditions.

Troubleshooting Guides

Encountering issues during your enzyme assay optimization is common. This guide provides solutions to frequently observed problems.

Problem Potential Causes Recommended Solutions
High Variability in Replicate Wells - Inaccurate pipetting- Incomplete mixing of reagents- Temperature or evaporation gradients across the plate- Enzyme instability- Use calibrated pipettes and proper technique.- Ensure thorough mixing of all solutions before dispensing.- Use plate sealers to minimize evaporation and incubate plates in a temperature-controlled environment.- Assess enzyme stability under assay conditions.[1][2]
No or Low Enzyme Activity - Inactive enzyme (improper storage or handling)- Incorrect buffer pH or ionic strength- Missing essential cofactors- Presence of inhibitors in reagents or samples- Substrate concentration too low- Verify enzyme activity with a positive control.- Ensure proper storage conditions (-20°C or -80°C) and avoid repeated freeze-thaw cycles.[3]- Optimize pH and ionic strength using a DoE approach.[4][5]- Confirm the presence and optimal concentration of all necessary cofactors.- Screen for and remove potential inhibitors.- Evaluate a wider range of substrate concentrations.[6]
Non-linear Reaction Progress Curves - Substrate depletion- Product inhibition- Enzyme inactivation over time- Reagent instability- Ensure initial velocity conditions are met by using less than 10-15% of the substrate.[1]- Test for product inhibition by adding varying concentrations of the product at the start of the reaction.- Assess enzyme stability over the course of the assay.- Check the stability of all reagents under assay conditions.
Poor Model Fit in DoE Analysis - Inappropriate DoE model selected (e.g., linear vs. quadratic)- Factor ranges are too narrow or too broad- Presence of significant factor interactions that were not included in the model- Experimental error- Start with a screening design to identify significant factors, then move to a response surface model for optimization.[7]- Expand or narrow the range of factors based on initial screening results.- Utilize a factorial or response surface design that can model interactions.- Review experimental procedures for sources of error and repeat runs with high residuals.
Inconsistent Results Between Experiments - Variation in reagent preparation- Differences in environmental conditions (temperature, humidity)- Lot-to-lot variability of enzyme or substrates- Instrument variability- Use standardized procedures for reagent preparation.- Monitor and control environmental conditions.- Qualify new lots of critical reagents before use.- Perform regular instrument calibration and maintenance.[8]

Frequently Asked Questions (FAQs)

Q1: What is Design of Experiments (DoE) and why should I use it for optimizing my enzyme assay?

A1: Design of Experiments (DoE) is a statistical approach to systematically investigate the effects of multiple factors (variables) on a process or system, in this case, an enzyme assay.[7][9] Unlike the traditional one-factor-at-a-time (OFAT) approach, DoE allows for the simultaneous study of several factors and their interactions, leading to a more comprehensive understanding of the assay and a more efficient optimization process.[9][10] This can significantly reduce the number of experiments required, saving time and resources.[7]

Q2: Which factors should I consider for my initial DoE screening design?

A2: The choice of factors depends on the specific enzyme and assay format. However, common factors to consider include:

  • pH: Influences the ionization state of the enzyme and substrate.[4][6]

  • Temperature: Affects the rate of the enzymatic reaction.[4][5][6]

  • Enzyme Concentration: Should be in the linear range of the assay.[11]

  • Substrate Concentration: Crucial for determining kinetic parameters.[6]

  • Cofactor/Metal Ion Concentration: Essential for the activity of many enzymes.[1]

  • Buffer Components and Ionic Strength: Can impact enzyme stability and activity.[4][6]

  • Incubation Time: Should be within the linear range of the reaction.

Q3: What is the difference between a screening design and a response surface methodology (RSM) design?

A3: A screening design (e.g., Fractional Factorial or Plackett-Burman) is used in the initial stages of optimization to identify the most influential factors from a larger set of variables.[7][12] Response Surface Methodology (RSM) (e.g., Central Composite Design or Box-Behnken) is then used to fine-tune the levels of the significant factors identified in the screening phase to find the optimal conditions.[7][12][13][14]

Q4: How do I determine the appropriate range for each factor in my DoE study?

A4: The ranges for each factor should be chosen based on prior knowledge from literature, preliminary single-factor experiments, or the known properties of the enzyme. The ranges should be wide enough to observe a significant effect on the enzyme activity but not so extreme as to cause enzyme denaturation or substrate insolubility.

Q5: What are the key readouts or responses to measure in an enzyme assay DoE?

A5: The primary response is typically the initial reaction velocity (rate of product formation or substrate consumption). Other important responses can include signal-to-background ratio, Z'-factor (for high-throughput screening assays), and enzyme stability.

Experimental Protocols

Detailed Methodology: Optimization of a Generic Kinase Assay using DoE

This protocol outlines a two-stage DoE approach for optimizing a kinase assay, starting with a screening design to identify critical factors, followed by a response surface design for fine-tuning the optimization.

Stage 1: Factor Screening using a Fractional Factorial Design

  • Factor Selection: Identify potential factors influencing the kinase assay. For this example, we will screen six factors:

    • pH

    • Temperature (°C)

    • ATP Concentration (µM)

    • Substrate Peptide Concentration (µM)

    • MgCl₂ Concentration (mM)

    • Enzyme Concentration (ng/µL)

  • Level Selection: Define a high (+1) and a low (-1) level for each factor based on preliminary knowledge.

Factor Low Level (-1) High Level (+1)
pH6.58.5
Temperature (°C)2537
ATP (µM)10100
Substrate (µM)550
MgCl₂ (mM)110
Enzyme (ng/µL)210
  • Experimental Design: Generate a fractional factorial design matrix. A 2^(6-2) design with 16 runs is suitable for screening six factors.

  • Assay Execution: Perform the 16 experimental runs in a randomized order to minimize systematic error. The reaction is initiated by adding the enzyme, and the rate of product formation is measured over time using a suitable detection method (e.g., fluorescence or luminescence).

  • Data Analysis: Analyze the results using statistical software. Identify the factors with a significant effect on the reaction rate (typically with a p-value < 0.05).

Stage 2: Optimization using a Central Composite Design (CCD)

  • Factor Selection: Select the significant factors identified from the screening stage. For this example, let's assume pH, ATP concentration, and Substrate concentration were found to be significant.

  • Level Selection: Define five levels for each significant factor: -α, -1, 0, +1, +α. The center point (0) should be the estimated optimum from the screening design.

Factor -1 0 +1
pH7.07.58.08.59.0
ATP (µM)20406080100
Substrate (µM)1020304050
  • Experimental Design: Generate a central composite design matrix. This will include factorial points, axial points, and center points.

  • Assay Execution: Perform the experiments as defined by the CCD matrix in a randomized order.

  • Data Analysis and Model Fitting: Analyze the data and fit a quadratic model to the response. Use the model to generate response surface plots and identify the optimal conditions for maximizing the kinase activity.

  • Model Validation: Perform a confirmation experiment at the predicted optimal conditions to verify the model's accuracy.

Visualizations

DoE_Workflow A Define Objective (e.g., Maximize Enzyme Activity) B Identify Potential Factors (pH, Temp, [S], [E], etc.) A->B C Select Factor Ranges (High and Low Levels) B->C D Choose Screening Design (e.g., Fractional Factorial) C->D E Perform Experiments D->E F Analyze Results (Identify Significant Factors) E->F G Choose Optimization Design (e.g., Response Surface Methodology) F->G H Perform Optimization Experiments G->H I Model Fitting and Analysis H->I J Determine Optimal Conditions I->J K Validate Model J->K

Caption: Workflow for optimizing enzyme assay conditions using DoE.

Factor_Relationships cluster_physical Physical Factors cluster_reagent Reagent Concentrations EnzymeActivity Enzyme Activity Temperature Temperature Temperature->EnzymeActivity pH pH pH->EnzymeActivity Enzyme Enzyme Enzyme->EnzymeActivity Substrate Substrate Substrate->EnzymeActivity Cofactor Cofactor Cofactor->EnzymeActivity Inhibitor Inhibitor Inhibitor->EnzymeActivity inhibits

Caption: Key factors influencing enzyme activity in an assay.

References

Technical Support Center: Enhancing Conversion and Selectivity in Chemical Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance conversion and selectivity in their chemical reactions.

Frequently Asked Questions (FAQs)

Q1: My reaction has a low conversion rate. What are the common causes and how can I improve it?

A1: Low conversion can stem from several factors, including suboptimal reaction conditions, catalyst deactivation, or equilibrium limitations. To improve the conversion rate, consider the following strategies:

  • Optimize Reaction Temperature: Temperature significantly influences reaction rates.[1][2][3] For endothermic reactions, increasing the temperature can enhance the conversion rate. However, for exothermic reactions, an optimal temperature exists beyond which the equilibrium shifts unfavorably.

  • Adjust Reactant Concentration: Increasing the concentration of one or more reactants can drive the reaction forward, in accordance with Le Chatelier's principle.[1]

  • Increase Pressure (for gas-phase reactions): For reactions involving a decrease in the number of moles of gas, increasing the pressure can favor product formation.[1]

  • Catalyst Evaluation: Ensure your catalyst is active and not poisoned.[4][5] Consider screening different catalysts or optimizing the catalyst loading.[6]

Q2: I am observing poor selectivity with multiple undesired byproducts. How can I improve the selectivity towards my desired product?

A2: Poor selectivity is a common challenge where reactants form multiple products.[7] To enhance selectivity, focus on the following approaches:

  • Catalyst Selection: The choice of catalyst is paramount for controlling selectivity.[8] Different catalysts have different active sites that can favor the formation of a specific product. Consider catalysts known for their high selectivity for your desired transformation.

  • Modify Reaction Conditions: Temperature and pressure can influence the relative rates of competing reactions.[2][9] A lower temperature might favor the kinetically controlled product over the thermodynamically controlled one.

  • Solvent Effects: The polarity and coordinating ability of the solvent can stabilize or destabilize transition states, thereby influencing the reaction pathway and selectivity.[10][11][12][13]

  • Reactor Design: The type of reactor can impact selectivity. For instance, a continuous stirred-tank reactor (CSTR) maintains a low concentration of reactants, which can be beneficial for certain reaction kinetics to improve selectivity.[14]

Q3: My reaction seems to stall before completion. What could be the issue?

A3: A stalled reaction, where the conversion plateaus before reaching completion, can be due to several reasons:[15]

  • Reversible Reaction: The reaction may have reached equilibrium. In this case, consider strategies to shift the equilibrium, such as removing a product as it is formed.

  • Catalyst Deactivation: The catalyst may have lost its activity due to poisoning, coking, or sintering.[4]

  • Inhibitor Formation: A byproduct of the reaction could be acting as an inhibitor.

  • Reagent Degradation: One of the reactants or reagents might be unstable under the reaction conditions and degrading over time.

Q4: How does the choice of solvent affect my reaction's conversion and selectivity?

A4: Solvents can have a profound impact on chemical reactions by influencing reactant solubility, stabilizing transition states, and affecting reaction kinetics.[10][11][12][13]

  • Polarity: Polar solvents can stabilize charged intermediates and transition states, accelerating reactions that proceed through such species.[10][12][13] Conversely, nonpolar solvents are preferred for reactions involving nonpolar intermediates.

  • Protic vs. Aprotic: Protic solvents can participate in hydrogen bonding, which can either stabilize or hinder certain reaction pathways. Aprotic solvents lack this ability.

  • Coordinating Ability: Coordinating solvents can interact with metal catalysts, modifying their activity and selectivity.

Troubleshooting Guides

Guide 1: Troubleshooting Low Reaction Conversion

This guide provides a systematic approach to diagnosing and resolving low conversion in chemical reactions.

LowConversionTroubleshooting start Low Conversion Observed check_conditions Verify Reaction Conditions (Temp, Pressure, Time) start->check_conditions check_reagents Check Reagent Purity & Stoichiometry start->check_reagents check_catalyst Evaluate Catalyst Activity start->check_catalyst equilibrium Is the reaction at equilibrium? check_conditions->equilibrium check_reagents->equilibrium check_catalyst->equilibrium shift_equilibrium Shift Equilibrium (e.g., remove product) equilibrium->shift_equilibrium Yes optimize_conditions Optimize Conditions (DoE) equilibrium->optimize_conditions No end Improved Conversion shift_equilibrium->end optimize_catalyst Optimize Catalyst (Loading, Type) optimize_conditions->optimize_catalyst optimize_catalyst->end

Caption: Key strategies and considerations for improving reaction selectivity.

Experimental Protocols:

  • Protocol 2.1: Solvent Screening

    • Select a range of solvents with varying polarities and properties (e.g., toluene, THF, acetonitrile, DMF, water).

    • Set up identical reactions in each solvent.

    • Maintain constant temperature, concentration, and catalyst loading.

    • After a fixed reaction time, quench the reactions and analyze the product mixture by a quantitative method (e.g., GC-MS, LC-MS, NMR with an internal standard).

    • Calculate the selectivity for the desired product in each solvent.

  • Protocol 2.2: Design of Experiments (DoE) for Condition Optimization

    • Identify the key reaction parameters that may influence selectivity (e.g., temperature, pressure, reactant ratio).

    • Use a statistical software package to design a set of experiments (e.g., a factorial or response surface methodology design).

    • Perform the experiments as per the DoE matrix.

    • Analyze the results to build a model that describes the relationship between the parameters and selectivity.

    • Use the model to predict the optimal conditions for maximizing selectivity. [16] Data Presentation:

SolventDielectric ConstantSelectivity (%)
Toluene2.465
THF7.678
Acetonitrile37.585
Water80.155
Parameter Level 1 Level 2
Temperature (°C) 4060
Pressure (bar) 15
Reactant Ratio (A:B) 1:11:1.5
Optimal Selectivity (%) 92

References

Validation & Comparative

A Comparative Analysis of 2-Phenyl-2-(1-piperidinyl)propane and Other CYP2B6 Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the inhibitory effects of 2-Phenyl-2-(1-piperidinyl)propane (PPP) on Cytochrome P450 2B6 (CYP2B6) in relation to other known inhibitors. The following sections present quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved in CYP2B6 regulation.

Introduction to CYP2B6 and its Inhibition

Cytochrome P450 2B6 (CYP2B6) is a crucial enzyme in the metabolism of a variety of xenobiotics, including prescribed medications. Inhibition of this enzyme can lead to significant alterations in drug pharmacokinetics, potentially causing adverse drug reactions. Consequently, the characterization of CYP2B6 inhibitors is a vital aspect of drug discovery and development. This compound, an analog of phencyclidine, has been identified as a mechanism-based inactivator of human CYP2B6.[1] This guide offers a comparative analysis of its inhibitory profile against other notable CYP2B6 inhibitors.

Quantitative Comparison of CYP2B6 Inhibitors

The inhibitory potential of various compounds against CYP2B6 has been quantified using parameters such as the half-maximal inhibitory concentration (IC50), the inhibitor constant (Ki), and the maximal rate of inactivation (kinact). The following tables summarize these values for PPP and other selected CYP2B6 inhibitors.

Table 1: Reversible Inhibition of CYP2B6

InhibitorIC50 (µM)Ki (µM)Substrate/System
This compound (PPP) 5.1[2]5.6[2]Bupropion / Human Liver Microsomes
Sertraline2.30[3]1.2 (for CYP2D6)[4]Bupropion / rhCYP2B6
Raloxifene2.97[3]-Bupropion / rhCYP2B6
Ticlopidine0.149[3]-Bupropion / rhCYP2B6
Clopidogrel0.0206[3]-Bupropion / rhCYP2B6
ThioTEPA-4.8[2]Bupropion / Human Liver Microsomes
4-(4-chlorobenzyl)pyridine (CBP)0.02[5]-Bupropion / Human Liver Microsomes
4-(4-nitrobenzyl)pyridine (NBP)0.03[5]-Bupropion / Human Liver Microsomes
4-benzylpyridine (BP)0.03[5]-Bupropion / Human Liver Microsomes

Table 2: Mechanism-Based Inactivation of CYP2B6

InhibitorKi (µM)kinact (min⁻¹)Substrate/System
This compound (PPP) 5.6[2]0.13[2]Bupropion / Human Liver Microsomes
1.20.077-ethoxy-4-(trifluoromethyl)coumarin / Reconstituted human P450 2B6
ThioTEPA4.8[2]0.20[2]Bupropion / Human Liver Microsomes
Clopidogrel-1.9[2]Bupropion / Human Liver Microsomes
Ticlopidine0.32[2]0.43[2]Bupropion / Human Liver Microsomes

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparative analysis of CYP2B6 inhibitors.

In Vitro CYP2B6 Inhibition Assay (IC50 Determination)

This protocol outlines the general procedure for determining the IC50 value of a test compound for CYP2B6 inhibition using human liver microsomes.

Materials:

  • Pooled human liver microsomes (HLMs)

  • CYP2B6 substrate (e.g., bupropion)

  • Test inhibitor compound

  • NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile or other suitable quenching solvent

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Reagents: Prepare stock solutions of the test inhibitor, bupropion, and the NADPH regenerating system in appropriate solvents.

  • Incubation Mixture Preparation: In a microcentrifuge tube or 96-well plate, combine the potassium phosphate buffer, human liver microsomes, and the test inhibitor at various concentrations.

  • Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to allow the inhibitor to interact with the microsomes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the CYP2B6 substrate (bupropion) and the NADPH regenerating system to the pre-incubated mixture.

  • Incubation: Incubate the reaction mixture at 37°C for a specific duration (e.g., 10-15 minutes). The incubation time should be within the linear range of metabolite formation.

  • Termination of Reaction: Stop the reaction by adding a quenching solvent, such as cold acetonitrile. This will precipitate the proteins and halt enzymatic activity.

  • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

  • Sample Analysis: Transfer the supernatant to a new plate or vials for analysis by LC-MS/MS to quantify the formation of the metabolite (e.g., hydroxybupropion).

  • Data Analysis: Determine the rate of metabolite formation at each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to calculate the IC50 value.[6]

Mechanism-Based Inactivation Assay (Ki and kinact Determination)

This protocol is designed to determine the kinetic parameters of mechanism-based inhibitors of CYP2B6.

Procedure:

  • Primary Incubation: Prepare a mixture containing human liver microsomes, the test inhibitor at various concentrations, and the NADPH regenerating system in a potassium phosphate buffer.

  • Time-course Inactivation: Incubate this primary mixture at 37°C. At various time points (e.g., 0, 5, 10, 15, 30 minutes), take aliquots of this mixture.

  • Secondary Incubation (Activity Measurement): Dilute the aliquots from the primary incubation into a secondary incubation mixture containing a high concentration of the CYP2B6 substrate (e.g., bupropion) and the NADPH regenerating system. This dilution effectively stops the inactivation process by the test inhibitor.

  • Incubate and Terminate: Incubate the secondary mixture for a short period to measure the remaining enzyme activity. Terminate the reaction as described in the IC50 protocol.

  • Analysis: Quantify the metabolite formation in the secondary incubation samples using LC-MS/MS.

  • Data Analysis: For each inhibitor concentration, plot the natural logarithm of the remaining enzyme activity against the pre-incubation time. The slope of this line gives the apparent inactivation rate constant (kobs). Plot the kobs values against the inhibitor concentrations and fit the data to the Michaelis-Menten equation to determine the maximal rate of inactivation (kinact) and the inhibitor concentration at half-maximal inactivation (Ki).[7][8]

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate key pathways and workflows relevant to CYP2B6 inhibition studies.

CYP2B6_Regulation cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_er Endoplasmic Reticulum Xenobiotics Xenobiotics (e.g., Drugs, Inducers) CAR_complex CAR-CCRP-HSP90 Complex Xenobiotics->CAR_complex Activation & Dissociation PXR PXR Xenobiotics->PXR Activation CAR CAR CAR_complex->CAR PXR_RXR PXR-RXR Heterodimer PXR->PXR_RXR RXR_c RXR CAR_RXR CAR-RXR Heterodimer RXR_c->CAR_RXR RXR_c->PXR_RXR CAR->CAR_RXR PBREM PBREM/XREM (DNA Response Element) CAR_RXR->PBREM Binding PXR_RXR->PBREM Binding CYP2B6_Gene CYP2B6 Gene PBREM->CYP2B6_Gene Initiates Transcription mRNA CYP2B6 mRNA CYP2B6_Gene->mRNA Transcription CYP2B6_Protein CYP2B6 Protein (Enzyme) mRNA->CYP2B6_Protein Translation

CYP2B6 Gene Regulation via CAR and PXR Pathways.

Inhibition_Assay_Workflow start Start prepare_reagents Prepare Reagents (Microsomes, Inhibitor, Substrate, NADPH) start->prepare_reagents pre_incubation Pre-incubation (Microsomes + Inhibitor) prepare_reagents->pre_incubation initiate_reaction Initiate Reaction (Add Substrate + NADPH) pre_incubation->initiate_reaction incubation Incubation (Metabolite Formation) initiate_reaction->incubation terminate_reaction Terminate Reaction (Add Quenching Solvent) incubation->terminate_reaction centrifuge Centrifugation terminate_reaction->centrifuge analyze LC-MS/MS Analysis (Quantify Metabolite) centrifuge->analyze calculate Calculate IC50 / Ki & kinact analyze->calculate end End calculate->end

General Workflow for In Vitro CYP2B6 Inhibition Assays.

Conclusion

This guide provides a comparative overview of this compound and other significant CYP2B6 inhibitors. The presented quantitative data in a tabular format allows for a straightforward comparison of inhibitory potencies. The detailed experimental protocols offer a practical resource for researchers aiming to conduct their own CYP2B6 inhibition studies. Furthermore, the visualizations of the CYP2B6 regulatory pathway and the experimental workflow provide a clear conceptual framework for understanding the underlying biological processes and the practical steps involved in inhibitor characterization. It is evident that while PPP is a potent mechanism-based inhibitor of CYP2B6, other compounds like clopidogrel and ticlopidine exhibit even greater potency in in vitro systems. The choice of an appropriate inhibitor for research purposes will depend on the specific experimental context, including the desired selectivity and mode of inhibition.

References

The Validation of 2-Phenyl-2-(1-piperidinyl)propane as a Selective CYP2B6 Probe: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The identification of specific cytochrome P450 (CYP) enzyme contributions to drug metabolism is a cornerstone of drug development and preclinical safety assessment. Among the various CYP isoforms, CYP2B6 has historically been challenging to study due to a lack of selective and reliable in vitro tools. This guide provides a comprehensive comparison of 2-Phenyl-2-(1-piperidinyl)propane (PPP) as a selective mechanism-based inactivator of CYP2B6, benchmarked against other commonly used inhibitors. The following data and protocols are compiled from peer-reviewed studies to assist researchers in making informed decisions for their CYP2B6-related investigations.

Comparative Inhibitor Performance

The efficacy of a chemical probe is determined by its potency and selectivity. The following tables summarize the key kinetic parameters for PPP and alternative CYP2B6 inhibitors.

Table 1: Inactivation Kinetics of CYP2B6 Inhibitors

InhibitorK_I (μM)k_inact (min⁻¹)Source(s)
This compound (PPP)5.60.13[1][2]
ThioTEPA4.80.20[1][2]
Clopidogrel-1.9[1][2]
Ticlopidine0.320.43[1][2]

K_I: Concentration at half-maximal inactivation; k_inact: maximal rate of inactivation. Data obtained from studies using pooled human liver microsomes and bupropion hydroxylation as the marker reaction.

Table 2: Selectivity of CYP2B6 Inactivators

This table illustrates the inhibitory effect of each compound on various CYP isoforms under conditions that yield approximately 90% inactivation of CYP2B6. This provides a direct comparison of their selectivity.

Inhibitor (Concentration, Pre-incubation time)% Inhibition of CYP2B6% Inhibition of Other CYPsSource(s)
PPP (30 μM, 30 min)~90%≤10% inhibition of other tested P450 activities[1][2]
ThioTEPA (30 μM, 30 min)~90%Significant inactivation of CYP3A and CYP2A6[2]
Clopidogrel (3 μM, 10 min)>90%Showed selectivity for CYP2B6, but is unstable in human liver microsomes even without NADPH[1][2]
Ticlopidine (3 μM, 10 min)>90%Little effect on other P450 enzymes under these specific inactivation conditions, but potently inhibits CYP2C19 under reversible inhibition conditions[2][3]

Experimental Protocols

The validation of these inhibitors involves specific in vitro assays. Below are detailed methodologies for key experiments.

Protocol 1: Determination of Inactivation Parameters (K_I and k_inact)

This protocol is designed to characterize the time- and concentration-dependent inactivation of CYP2B6.

  • Microsome Preparation : Pooled human liver microsomes are used as the enzyme source.

  • Pre-incubation : Microsomes are pre-incubated with various concentrations of the inactivator (e.g., PPP) in the presence of an NADPH-generating system at 37°C for different time points (e.g., 0, 5, 10, 20, 30 minutes).

  • Dilution and Substrate Addition : Following pre-incubation, the mixture is diluted to halt the inactivation process and reduce the inhibitor concentration. A selective CYP2B6 substrate, such as bupropion, is then added at a saturating concentration.

  • Metabolite Quantification : The reaction is allowed to proceed for a specific time, then terminated. The formation of the metabolite (e.g., hydroxybupropion) is quantified using LC-MS/MS.

  • Data Analysis : The natural logarithm of the remaining enzyme activity is plotted against the pre-incubation time to determine the observed inactivation rate constant (k_obs) for each inhibitor concentration. The K_I and k_inact values are then determined by non-linear regression analysis of the k_obs values versus inhibitor concentration.

Protocol 2: Selectivity Assessment

This protocol evaluates the inhibitory effect of the compound on a panel of major human CYP isoforms.

  • Inhibitor Concentration Selection : A concentration of the inhibitor and a pre-incubation time that result in approximately 90% inactivation of CYP2B6 activity are chosen based on the results from Protocol 1.

  • Pre-incubation : Human liver microsomes are pre-incubated with the selected concentration of the inactivator and an NADPH-generating system for the determined time.

  • Substrate Cocktail Addition : After pre-incubation, the mixture is diluted and a cocktail of probe substrates for various CYP isoforms (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, S-mephenytoin for CYP2C19, dextromethorphan for CYP2D6, and midazolam for CYP3A4) is added.

  • Metabolite Quantification : The reactions are incubated, terminated, and the formation of each specific metabolite is quantified by LC-MS/MS.

  • Comparison : The percentage of inhibition for each CYP isoform is calculated by comparing the metabolite formation in the presence of the inactivator to that in a vehicle control.

Visualizing the Process

To better understand the experimental and metabolic context, the following diagrams are provided.

CYP2B6_Metabolism cluster_0 Cellular Environment (Hepatocyte) Drug Drug (Substrate) CYP2B6 CYP2B6 Enzyme Drug->CYP2B6 Binding Metabolite Metabolite CYP2B6->Metabolite Metabolism Inactive_CYP2B6 Inactive CYP2B6 CYP2B6->Inactive_CYP2B6 Excretion Excretion Metabolite->Excretion PPP PPP (Inactivator) PPP->CYP2B6 Mechanism-Based Inactivation

Caption: Metabolic pathway of a drug via CYP2B6 and its inactivation by PPP.

Experimental_Workflow cluster_1 Inactivation Kinetics cluster_2 Selectivity Profiling A1 Prepare Human Liver Microsomes A2 Pre-incubate with PPP (Various Concentrations & Times) A1->A2 A3 Add CYP2B6 Substrate (e.g., Bupropion) A2->A3 A4 Quantify Metabolite (LC-MS/MS) A3->A4 A5 Calculate KI and kinact A4->A5 B1 Pre-incubate Microsomes with PPP (~90% CYP2B6 inhibition) B2 Add Cocktail of CYP-Specific Substrates B1->B2 B3 Quantify Metabolites (LC-MS/MS) B2->B3 B4 Determine % Inhibition for each CYP Isoform B3->B4 Start Start Validation Start->A1 Start->B1

Caption: Workflow for validating a selective CYP2B6 inactivator.

Conclusion

The available data strongly support the use of this compound as a highly selective in vitro tool for elucidating the role of CYP2B6 in drug metabolism.[1][2] When used under appropriate experimental conditions (30 μM PPP with a 30-minute pre-incubation), it effectively inactivates CYP2B6 with minimal impact on other major P450 enzymes.[1][2]

In comparison, while other agents like ticlopidine and thioTEPA are potent CYP2B6 inhibitors, they exhibit greater off-target effects on other CYP isoforms.[2][3] Clopidogrel, despite its potency, presents challenges due to its inherent instability in microsomal preparations.[1][2] Therefore, for reaction phenotyping studies in human liver microsomes, PPP stands out as a superior selective inactivator for CYP2B6. It is important to note that PPP is intended for in vitro research use only.[4] The selection of a suitable probe should always be guided by the specific experimental context and the need for high selectivity.

References

comparing the inhibitory potency of 2-Phenyl-2-(1-piperidinyl)propane across different species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the inhibitory potency of 2-Phenyl-2-(1-piperidinyl)propane, also known as Desmethylprodine or PPP, across different species and biological targets. The information is compiled from various experimental studies to support research and drug development activities.

Executive Summary

This compound (PPP) is a compound with dual activities. It is a known inhibitor of cytochrome P450 (CYP) enzymes and also possesses opioid receptor agonist properties. This guide presents available data on its inhibitory potency against CYP enzymes in humans and rats, and discusses its in vivo analgesic potency as a mu-opioid receptor agonist. While quantitative in vitro data for its opioid receptor binding affinity is limited, this guide provides qualitative and semi-quantitative comparisons to established opioids.

Cytochrome P450 Inhibition

This compound is a mechanism-based inactivator of cytochrome P450 enzymes, with a notable selectivity for the CYP2B subfamily.

Quantitative Data Summary

The following table summarizes the inhibitory potency of this compound against various CYP450 enzymes in different species.

SpeciesEnzymeParameterValue (µM)Notes
HumanCYP2B6IC505.1Reversible inhibition.
HumanCYP2B6Ki5.6Mechanism-based inactivation.[1][2][3]
HumanCYP2D6IC507415-fold lower potency compared to CYP2B6.[1][3]
HumanCYP3AIC5020040-60 fold lower potency compared to CYP2B6.[1][3]
RatCYP2B1Ki11Inactivation of 7-(benzyloxy)resorufin O-dealkylation activity in liver microsomes.[4]
RatCYP2B1K (inact)12Concentration for half-maximal inactivation of purified rat liver P450 2B1.[4]
Experimental Protocol: Cytochrome P450 Inhibition Assay

This protocol describes a general method for determining the inhibitory potency of this compound against CYP450 enzymes using human liver microsomes.

Objective: To determine the IC50 and Ki values of this compound for specific CYP450 isoforms.

Materials:

  • Human liver microsomes (pooled)

  • This compound (PPP)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Specific CYP450 substrate (e.g., bupropion for CYP2B6)

  • Incubation buffer (e.g., potassium phosphate buffer, pH 7.4)

  • Quenching solution (e.g., acetonitrile)

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: Prepare stock solutions of PPP, the CYP450 substrate, and NADPH regenerating system in a suitable solvent.

  • Incubation: In a microcentrifuge tube, combine human liver microsomes, incubation buffer, and varying concentrations of PPP. Pre-incubate the mixture at 37°C.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the specific CYP450 substrate and the NADPH regenerating system.

  • Time-Dependent Inactivation (for Ki): For mechanism-based inactivation, pre-incubate PPP with microsomes and NADPH for various time points before adding the substrate.

  • Reaction Termination: Stop the reaction at a specific time point by adding a quenching solution.

  • Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant using a validated LC-MS/MS method to quantify the formation of the metabolite.

  • Data Analysis: Determine the rate of metabolite formation at each PPP concentration. Calculate the IC50 value by fitting the data to a four-parameter logistic equation. For mechanism-based inactivation, determine the inactivation rate constant (k_inact) and the inhibition constant (Ki).

Experimental Workflow: CYP450 Inhibition Assay

CYP450_Inhibition_Workflow cluster_prep Preparation cluster_incubation Incubation & Reaction cluster_analysis Analysis prep_reagents Prepare Stock Solutions (PPP, Substrate, NADPH) mix Combine Microsomes, Buffer, and PPP prep_reagents->mix pre_incubate Pre-incubate at 37°C mix->pre_incubate initiate Add Substrate & NADPH (Initiate Reaction) pre_incubate->initiate terminate Quench Reaction initiate->terminate centrifuge Centrifuge terminate->centrifuge lcms LC-MS/MS Analysis centrifuge->lcms data_analysis Calculate IC50 / Ki lcms->data_analysis

Caption: Workflow for determining CYP450 inhibition.

Opioid Receptor Activity

In Vivo Potency Comparison

The following table provides a qualitative and semi-quantitative comparison of the analgesic potency of Desmethylprodine.

SpeciesPotency ComparisonNotes
RatReported to have a greater analgesic effect than morphine.[4]In vivo studies.
RatReported to have 30 times the activity of pethidine (meperidine).[4]In vivo studies.
GeneralStated to have about 70% of the potency of morphine.[4]General pharmacological profile.
MonkeySubstitutes for morphine in morphine-dependent monkeys, indicating similar dependence potential.In vivo studies.

It is important to note that in vivo potency (e.g., ED50) is influenced by various factors including absorption, distribution, metabolism, and excretion (ADME), in addition to receptor affinity.

Experimental Protocol: Opioid Receptor Binding Assay

This protocol outlines a general method for determining the binding affinity of a compound to opioid receptors using a competitive radioligand binding assay.

Objective: To determine the Ki of a test compound for mu, delta, and kappa opioid receptors.

Materials:

  • Cell membranes expressing the opioid receptor of interest (e.g., from CHO or HEK cells, or brain tissue from different species).

  • Radioligand specific for the receptor subtype (e.g., [³H]DAMGO for mu-opioid receptor).

  • Test compound (this compound).

  • Non-specific binding control (e.g., naloxone).

  • Incubation buffer (e.g., Tris-HCl buffer, pH 7.4).

  • Scintillation cocktail.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Preparation: Prepare serial dilutions of the test compound.

  • Incubation: In assay tubes, combine the cell membranes, radioligand (at a concentration near its Kd), and either buffer (for total binding), a saturating concentration of a non-labeled antagonist (for non-specific binding), or varying concentrations of the test compound.

  • Equilibration: Incubate the tubes at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 of the test compound from the competition curve. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathway: Mu-Opioid Receptor Activation

Mu_Opioid_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm MOR Mu-Opioid Receptor (MOR) G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits K_channel K+ Channel G_protein->K_channel Opens Ca_channel Ca2+ Channel G_protein->Ca_channel Closes cAMP cAMP AC->cAMP Converts ATP to Analgesia Analgesia cAMP->Analgesia Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Reduced_Neurotransmitter_Release Reduced_Neurotransmitter_Release Ca_channel->Reduced_Neurotransmitter_Release PPP This compound (Agonist) PPP->MOR Binds & Activates Hyperpolarization->Analgesia Reduced_Neurotransmitter_Release->Analgesia

References

A Comparative Analysis of 2-Phenyl-2-(1-piperidinyl)propane, Ticlopidine, and Clopidogrel as Mechanism-Based Inactivators of Cytochrome P450 2B6

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cytochrome P450 2B6 (CYP2B6) is a clinically significant enzyme involved in the metabolism of various drugs, including the antidepressant bupropion, the anti-HIV drug efavirenz, and the anticancer prodrug cyclophosphamide.[1] The inhibition or inactivation of CYP2B6 can lead to significant drug-drug interactions. Mechanism-based inactivation is a form of irreversible enzyme inhibition where a compound is converted by the target enzyme into a reactive metabolite, which then covalently binds to the enzyme, rendering it non-functional.[2][3] This guide provides a detailed comparison of three known mechanism-based inactivators of CYP2B6: 2-Phenyl-2-(1-piperidinyl)propane (PPP), a phencyclidine analog, and the two thienopyridine antiplatelet agents, ticlopidine and clopidogrel.[4][5]

Data Presentation: Inactivation Kinetics

The potency and efficiency of mechanism-based inactivators are characterized by several key parameters: the inhibitor concentration required for a half-maximal rate of inactivation (KI), the maximal rate of inactivation at a saturating concentration of the inhibitor (kinact), and the overall inactivation efficiency (kinact/KI). The 50% inhibitory concentration (IC50) is also a useful measure of inhibitory potency.

ParameterThis compound (PPP)TiclopidineClopidogrel
KI (µM) 5.6 (HLM)[4][5], 1.2 (recombinant)[6]0.32 (HLM)[4][5], 0.2 (microsomes)[2], 0.8 (recombinant)[2]0.5 (microsomes)[2], 1.1 (recombinant)[2], 2.4 (recombinant)[7]
kinact (min-1) 0.13 (HLM)[4][5], 0.07 (recombinant)[6]0.43 (HLM)[4][5], 0.5 (microsomes)[2], 0.8 (recombinant)[2]1.9 (HLM)[4][5], 0.35 (microsomes)[2], 1.5 (recombinant)[2]
Inactivation Efficiency (kinact/KI) 0.023 (HLM)1.34 (HLM)3.8 (HLM) - Calculated
IC50 (µM) 5.1[8]0.21[4]0.046[4]

HLM: Human Liver Microsomes

Mechanism of Inactivation

This compound (PPP): PPP-mediated inactivation of CYP2B6 proceeds via metabolic activation. The enzyme metabolizes PPP into a reactive species that covalently binds to the apoprotein (the protein portion of the enzyme). This modification, rather than destruction of the essential heme cofactor, is the primary cause of activity loss.[6] Studies have shown that for inactivated P450 2B6, only about 15% of its ability to form a CO-reduced complex was lost, supporting the conclusion of apoprotein modification.[6]

Ticlopidine and Clopidogrel: Both ticlopidine and clopidogrel are thienopyridine prodrugs that require metabolic activation by P450 enzymes to exert their therapeutic effects.[2] This same metabolic activation is responsible for their mechanism-based inactivation of CYP2B6. The process is initiated by the oxidation of the thiophene ring, which leads to the formation of chemically reactive thiolactone metabolites.[1] These reactive intermediates can then covalently bind to the CYP2B6 enzyme.

For clopidogrel, the inactivation mechanism is complex, involving both the covalent modification of a specific amino acid residue (Cys475) and a significant loss of the enzyme's heme group.[7] The destruction of heme appears to be the primary mechanism for the loss of catalytic activity.[7]

cluster_0 Thienopyridine Metabolism & Inactivation Clopidogrel Clopidogrel / Ticlopidine Reactive_Metabolite Reactive Thiolactone Metabolite Clopidogrel->Reactive_Metabolite Oxidation CYP2B6_active Active CYP2B6 CYP2B6_active->Reactive_Metabolite Inactivated_Complex Inactivated CYP2B6 (Covalent Adduct / Heme Loss) Reactive_Metabolite->Inactivated_Complex Covalent Binding & Heme Destruction

Caption: Metabolic activation pathway for thienopyridines leading to CYP2B6 inactivation.

Selectivity Profile

An ideal experimental inhibitor is highly selective for its target enzyme. A comparison of the three compounds reveals significant differences in their selectivity for CYP2B6 over other major P450 isoforms.

  • This compound (PPP): PPP is the most selective inactivator of the group.[4] When human liver microsomes are pre-incubated with PPP under conditions that yield approximately 90% inactivation of CYP2B6, minimal inhibition of other P450 enzymes is observed.[4][5] It is reported to be 15-fold more selective for CYP2B6 over CYP2D6 and 40- to 60-fold more selective over CYP1A2, CYP2A6, CYP2C isoforms, and CYP3A.[8] This makes PPP a valuable tool for specifically probing the contribution of CYP2B6 to metabolic pathways.[4][5]

  • Ticlopidine: While a potent inactivator of CYP2B6, ticlopidine also potently inhibits CYP2C19.[2][4] This lack of selectivity complicates its use as a specific probe for CYP2B6 in experimental systems.

  • Clopidogrel: Clopidogrel is the most potent inhibitor of CYP2B6 based on its IC50 value and has the highest intrinsic inactivation capability.[4] However, it also inhibits CYP2C19 and, to a lesser extent, CYP2C9.[2][4] A significant experimental complication is its instability in human liver microsomes, even in the absence of the necessary cofactor NADPH.[4][5]

Experimental Protocols: CYP2B6 Inactivation Assay

The determination of mechanism-based inactivation kinetics typically involves a two-step incubation process using a source of the enzyme, such as pooled human liver microsomes (HLMs) or recombinant CYP2B6.[2][6]

Materials:

  • Enzyme source: Human liver microsomes or recombinant CYP2B6 supersomes.

  • Inactivator: PPP, ticlopidine, or clopidogrel at various concentrations.

  • Cofactor: An NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase).[9]

  • Probe Substrate: A known CYP2B6 substrate, such as bupropion or 7-ethoxy-4-(trifluoromethyl)coumarin (7-EFC).[5][6]

  • Buffer: Potassium phosphate buffer (e.g., 0.1 M, pH 7.4).[10]

Procedure (General):

  • Primary Incubation (Inactivation Step): The enzyme source is pre-incubated with various concentrations of the inactivator (e.g., PPP) in buffer at 37°C. The reaction is initiated by adding the NADPH-regenerating system. Aliquots are removed at several time points (e.g., 0, 5, 10, 20, 30 minutes).[3][4]

  • Secondary Incubation (Activity Measurement): The aliquots from the primary incubation are diluted into a secondary incubation mixture. This mixture contains the CYP2B6 probe substrate (e.g., bupropion) and the NADPH-regenerating system. The dilution step effectively stops the inactivation process by lowering the concentration of the inactivator.

  • Analysis: The secondary incubation is allowed to proceed for a set time and is then terminated (e.g., by adding acetonitrile or methanol). The rate of metabolite formation (e.g., hydroxybupropion) is quantified using analytical methods such as LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).[11]

  • Data Interpretation: The remaining enzyme activity at each time point is plotted against the pre-incubation time for each inactivator concentration. The observed inactivation rates (kobs) are determined from these plots. The kinetic parameters KI and kinact are then calculated by plotting the kobs values against the inactivator concentrations.[12]

cluster_0 CYP2B6 Inactivation Assay Workflow A Primary Incubation: CYP2B6 + Inactivator + NADPH (Time course sampling) B Dilution of Aliquots A->B C Secondary Incubation: Add CYP2B6 Probe Substrate (e.g., Bupropion) B->C D Reaction Termination (e.g., Acetonitrile) C->D E Analysis: Quantify Metabolite via LC-MS/MS D->E F Data Plotting & Calculation of KI and kinact E->F

Caption: General experimental workflow for determining CYP2B6 inactivation kinetics.

Conclusion

A detailed comparison of PPP, ticlopidine, and clopidogrel reveals distinct profiles as CYP2B6 inactivators.

  • Clopidogrel is the most potent and efficient inactivator but suffers from poor selectivity and chemical instability in microsomal preparations.[4][5]

  • Ticlopidine is also a potent inactivator but its significant activity against CYP2C19 limits its utility as a selective tool.[4]

  • This compound (PPP) , while having a lower inactivation efficiency than the thienopyridines, demonstrates superior selectivity for CYP2B6.[4][8]

For researchers and drug development professionals, the choice of inactivator depends on the experimental goal. For studies requiring the specific and selective determination of CYP2B6's role in drug metabolism, PPP is the most suitable agent due to its high selectivity.[4][5] While ticlopidine and clopidogrel are potent inactivators, their use as experimental probes for CYP2B6 requires careful consideration of their effects on other P450 enzymes, particularly CYP2C19.[4]

References

A Comparative Guide to the In Vivo Inhibitory Effects of Preclamol and Other Partial Dopamine Agonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Comparative Analysis of In Vivo Efficacy

The following tables summarize key quantitative data from in vivo studies, comparing the pharmacological and behavioral effects of Preclamol, Aripiprazole, and Bifeprunox.

Table 1: In Vivo Dopamine D2 Receptor Occupancy and Antipsychotic-like Activity in Rats
CompoundRoute of AdministrationD2 Receptor Occupancy (ED50, mg/kg)Inhibition of Amphetamine-Induced Locomotion (ED50, mg/kg)Inhibition of Conditioned Avoidance Response (ED50, mg/kg)Catalepsy Induction
Preclamol s.c.1.11.216.53Not observed at doses up to 30 mg/kg
Aripiprazole s.c.1.10.36.8Not observed at doses up to 30 mg/kg
Bifeprunox s.c.0.040.1Not reported in direct comparisonNot observed at doses up to 3 mg/kg

Data compiled from preclinical studies in rats.[1][2][3]

Table 2: Clinical Effects of Preclamol in Human Studies
IndicationStudy DesignKey FindingsMotor Side Effects
Schizophrenia Placebo-controlled, crossover30% decrease in positive symptoms and 28% decrease in negative symptoms in 1 week at 300 mg B.I.D.[4]Lacked evidence of motor side effects.[4]
Schizophrenia Single rising doseEvidence of antipsychotic action in 2 of 4 subjects.[5]No untoward effects on major organ systems.[5]
Parkinson's Disease Double-blind, placebo-controlledAntiparkinsonian effect in 5 of 9 patients at a mean dose of 37 mg i.m.[6][7]Provoked less dyskinesia than subcutaneous apomorphine.[8]

Experimental Protocols

In Vivo Dopamine D2 Receptor Occupancy in Rats
  • Animals: Male Sprague-Dawley rats.

  • Drug Administration: Drugs were administered subcutaneously (s.c.).

  • Procedure: One hour after drug administration (or 4 hours for bifeprunox), rats were euthanized, and their brains were rapidly removed. The striatum was dissected and homogenized.

  • Measurement: The percentage of D2 receptor occupancy was determined ex vivo by measuring the binding of a radioligand (e.g., [3H]raclopride) to the striatal tissue. The displacement of the radioligand by the administered drug is used to calculate the receptor occupancy. The ED50 value, the dose required to achieve 50% receptor occupancy, was then calculated.[2]

Amphetamine-Induced Hyperlocomotion in Rats
  • Animals: Male Sprague-Dawley rats.

  • Drug Administration: The test compound (Preclamol, Aripiprazole, etc.) was administered s.c. 30 minutes prior to an injection of d-amphetamine (1.5 mg/kg, s.c.).

  • Procedure: Immediately after the amphetamine injection, locomotor activity was measured for 60 minutes in an automated activity monitoring system.

  • Measurement: The total locomotor activity (e.g., distance traveled) was recorded. The ED50 value, the dose of the test compound that reduces the amphetamine-induced hyperlocomotion by 50%, was calculated.[2][9]

Conditioned Avoidance Response (CAR) in Rats
  • Animals: Male Wistar rats trained in a two-way shuttle box.

  • Procedure: The rats were trained to avoid a mild footshock by moving from one compartment of the shuttle box to the other in response to a conditioned stimulus (e.g., a light or a tone). Once trained, the rats were treated with the test compound.

  • Measurement: The number of successful avoidance responses was recorded. The ED50 value, the dose of the compound that inhibits the conditioned avoidance response by 50%, was determined.[2][3]

Clinical Trial in Schizophrenia (Preclamol)
  • Participants: Drug-free schizophrenic patients.

  • Study Design: A placebo-controlled, crossover design. In an early efficacy study, 10 patients received Preclamol (300 mg B.I.D.) for one week.[4]

  • Assessments: Psychotic symptoms were evaluated using rating scales such as the Psychosis Change Scale and the Brief Psychiatric Rating Scale (BPRS) Withdrawal subscale.[4]

Visualizations

Partial_Agonist_Mechanism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine_release Dopamine Release Autoreceptor D2 Autoreceptor Dopamine_release->Autoreceptor Negative Feedback Postsynaptic_receptor Postsynaptic D2 Receptor Signal_transduction Signal Transduction Postsynaptic_receptor->Signal_transduction Dopamine Dopamine Dopamine->Postsynaptic_receptor Full Agonist (High Signal) Partial_Agonist Partial Agonist (e.g., Preclamol) Partial_Agonist->Autoreceptor Agonist (Reduces Dopamine Release) Partial_Agonist->Postsynaptic_receptor Partial Agonist (Low Signal) Acts as Antagonist in Hyperdopaminergic State

Caption: Mechanism of action of a partial dopamine agonist.

Experimental_Workflow_AIL start Start drug_admin Administer Partial Agonist (s.c.) start->drug_admin wait1 Wait 30 min drug_admin->wait1 amph_admin Administer d-Amphetamine (s.c.) wait1->amph_admin locomotion Measure Locomotor Activity (60 min) amph_admin->locomotion data_analysis Data Analysis (Calculate ED50) locomotion->data_analysis end End data_analysis->end

References

Phencyclidine Analogs and Their Impact on Cerebral Arteries: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Phencyclidine (PCP) and its analogs, a class of dissociative anesthetics, are known for their complex psychoactive effects. Beyond their impact on the central nervous system, these compounds exhibit significant activity on the cerebrovascular system, capable of inducing potent constriction of cerebral arteries. This guide provides a comparative analysis of the effects of various PCP analogs on cerebral arteries, supported by experimental data, to inform research and drug development in neuroscience and pharmacology.

Comparative Vasoactivity of Phencyclidine Analogs

Studies investigating the direct effects of PCP and its analogs on isolated cerebral arteries have revealed a consistent pattern of vasoconstriction. The relative potency of these compounds in inducing arterial spasm provides insight into their structure-activity relationships at the cerebrovascular level.

A key in-vitro study on canine basilar and middle cerebral arteries demonstrated that several psychotomimetic PCP analogs induce contraction with a maximal activity similar to that of PCP itself.[1][2] The concentration-effect curves for these contracting analogs were parallel to that of PCP, suggesting a common mechanism of action.[1][3] The relative potency for inducing cerebral arterial contraction was determined as follows:

PCE > TCP > PCP > THP > PCDEA > Ketamine [1]

Notably, 1-piperidinocyclohexanecarbonitrile (PCC), a PCP analog with no psychotomimetic activity, did not cause contraction of the cerebral blood vessels.[1][2] This suggests a potential link between the psychoactive effects of these compounds and their ability to induce cerebral vasospasm. Furthermore, the opiate morphine also failed to induce contraction, distinguishing the mechanism from typical opioid pathways.[1] In contrast, certain psychotomimetic benzomorphans, such as pentazocine and cyclazocine, were also found to produce contraction, albeit with a lower maximal tension compared to PCP, indicating a possible interaction with PCP receptors on cerebral blood vessels.[1][2][3]

The following table summarizes the quantitative data on the contractile effects of various PCP analogs on canine cerebral arteries.

CompoundFull NameRelative Potency (Contraction)Notes
PCE N-ethyl-l-phenylcyclohexylamineMost PotentPsychotomimetic PCP analog.[1]
TCP N-[1-(2-thienyl)cyclohexyl]piperidine> PCPPsychotomimetic PCP analog.[1]
PCP PhencyclidineBaselineThe parent compound.[1]
THP N-[1-(thienyl)cyclohexyl]pyrrolidine< PCPPsychotomimetic PCP analog.[1]
PCDEA N,N-dimethyl-l-phenyl-cyclohexylamine< THPPsychotomimetic PCP analog.[1]
Ketamine Least PotentAnesthetic with spasmogenic actions.[1][4]
PCC 1-piperidinocyclohexanecarbonitrileNo ContractionNon-psychotomimetic PCP analog.[1]

Signaling Pathways and Mechanisms of Action

The vasoconstrictive effects of phencyclidine and its analogs on cerebral arteries are believed to be mediated through specific PCP receptors located on the blood vessels.[2][3][4] The activation of these receptors likely initiates a signaling cascade that leads to smooth muscle contraction. While the complete pathway is still under investigation, evidence suggests the involvement of calcium ion (Ca2+) influx.[4]

Below is a diagram illustrating a proposed signaling pathway for PCP-induced cerebral artery contraction.

PCP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space (Smooth Muscle Cell) PCP PCP Analog PCP_Receptor PCP Receptor PCP->PCP_Receptor Ca_Channel Voltage-gated Ca2+ Channel PCP_Receptor->Ca_Channel Activates Ca_Influx Increased Intracellular Ca2+ Ca_Channel->Ca_Influx Opens Contraction Smooth Muscle Contraction Ca_Influx->Contraction Leads to

Proposed signaling pathway for PCP analog-induced cerebral artery contraction.

This proposed mechanism is supported by the finding that calcium channel blockers can effectively reverse or completely prevent the spasms induced by PCP, its analogs, and ketamine.[4] This suggests that the influx of extracellular calcium is a critical downstream event following the activation of PCP receptors on cerebral vascular smooth muscle.

Experimental Protocols

The data presented in this guide are primarily based on in-vitro studies utilizing isolated arterial segments. A detailed methodology for such experiments is outlined below.

In-Vitro Isometric Contraction Studies

Objective: To measure the contractile or relaxant response of isolated cerebral arteries to various phencyclidine analogs.

Materials:

  • Animal Model: Adult male or female dogs.

  • Artery Isolation: The basilar and middle cerebral arteries are carefully dissected from the brain.

  • Organ Bath System: A temperature-controlled (37°C) organ bath system containing a physiological salt solution (e.g., Krebs-Henseleit solution) and aerated with a gas mixture (e.g., 95% O2, 5% CO2) to maintain a physiological pH.

  • Isometric Force Transducers: To measure changes in arterial tension.

  • Data Acquisition System: For recording and analyzing the data from the force transducers.

  • Phencyclidine Analogs and other pharmacological agents.

Procedure:

  • Artery Preparation: The isolated cerebral arteries are cleaned of adhering connective tissue and cut into rings or strips of a standardized length and width.

  • Mounting: The arterial segments are mounted in the organ baths, with one end attached to a fixed support and the other to an isometric force transducer.

  • Equilibration: The arterial preparations are allowed to equilibrate in the physiological salt solution under a resting tension for a specified period (e.g., 60-90 minutes). The bathing solution is changed periodically.

  • Viability Test: The viability and contractile capacity of the arterial segments are tested by exposing them to a depolarizing agent, such as a high concentration of potassium chloride (KCl).

  • Drug Administration: After a washout period, cumulative concentration-response curves are generated by adding the phencyclidine analogs in increasing concentrations to the organ bath. The resulting changes in isometric tension are recorded.

  • Data Analysis: The contractile responses are typically expressed as a percentage of the maximal contraction induced by KCl. The EC50 (the concentration of the drug that produces 50% of its maximal effect) and the maximal response (Emax) are calculated to determine the potency and efficacy of each analog. For comparisons, relative potencies are often calculated with respect to PCP.

This standardized protocol allows for the direct comparison of the vasoactive effects of different PCP analogs on cerebral arteries, providing valuable data for understanding their cerebrovascular pharmacology.

References

Safety Operating Guide

Safeguarding Your Research: Essential Safety and Handling of 2-Phenyl-2-(1-piperidinyl)propane

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling 2-Phenyl-2-(1-piperidinyl)propane, a selective inactivator of the human cytochrome P450 enzyme CYP2B6. Adherence to these protocols is critical for minimizing exposure risk and ensuring proper disposal.

Personal Protective Equipment (PPE): A Multi-layered Defense

When handling this compound, a comprehensive approach to personal protective equipment is mandatory. The following table summarizes the required PPE, categorized by the level of protection.

Protection Level Equipment Purpose
Primary Engineering Control Chemical Fume HoodTo minimize inhalation exposure to vapors or aerosols. All handling of the compound should be performed within a certified fume hood.
Eye Protection Safety Glasses or GogglesTo protect eyes from splashes or airborne particles. Goggles provide a more complete seal.
Hand Protection Chemical-Resistant GlovesTo prevent skin contact. Nitrile gloves are a common and effective choice. Always inspect gloves for tears or punctures before use.
Body Protection Laboratory CoatTo protect skin and clothing from contamination.
Respiratory Protection NIOSH-Approved RespiratorRequired if a fume hood is not available. The specific type of respirator should be determined by a qualified safety professional based on a risk assessment.

Operational Plan: A Step-by-Step Workflow for Safe Handling

Following a structured workflow is crucial for minimizing risks during the handling of this compound. The diagram below outlines the key steps from preparation to disposal.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Function prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh Proceed to Handling handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve handle_experiment Perform Experimental Procedures handle_dissolve->handle_experiment cleanup_decontaminate Decontaminate Work Surfaces handle_experiment->cleanup_decontaminate Proceed to Cleanup cleanup_dispose_liquid Dispose of Liquid Waste cleanup_decontaminate->cleanup_dispose_liquid cleanup_dispose_solid Dispose of Solid Waste cleanup_decontaminate->cleanup_dispose_solid cleanup_remove_ppe Remove and Dispose of PPE cleanup_dispose_liquid->cleanup_remove_ppe cleanup_dispose_solid->cleanup_remove_ppe

A step-by-step workflow for the safe handling of this compound.

Disposal Plan: Ensuring Environmental and Personal Safety

Proper disposal of this compound and any contaminated materials is a critical final step to prevent environmental contamination and accidental exposure.

Liquid Waste:

  • Collection: Collect all liquid waste containing this compound in a designated, properly labeled, and sealed waste container.

  • Solvent Addition: The primary recommendation is to dissolve the material in a combustible solvent such as alcohol.

  • Incineration: The waste should be disposed of by a licensed professional waste disposal service, preferably through chemical incineration with an afterburner and scrubber.

Solid Waste:

  • Collection: All contaminated solid waste, including gloves, pipette tips, and empty vials, should be collected in a designated, labeled, and sealed hazardous waste bag or container.

  • Disposal: Dispose of as hazardous chemical waste through your institution's environmental health and safety office.

The logical relationship for the disposal decision-making process is illustrated in the diagram below.

Disposal Decision Pathway start Waste Generated waste_type Is the waste liquid or solid? start->waste_type liquid_waste Liquid Waste waste_type->liquid_waste Liquid solid_waste Solid Waste waste_type->solid_waste Solid collect_liquid Collect in Labeled, Sealed Container liquid_waste->collect_liquid collect_solid Collect in Labeled, Sealed Hazardous Waste Bag solid_waste->collect_solid dissolve Dissolve in Combustible Solvent collect_liquid->dissolve incinerate Dispose via Chemical Incineration dissolve->incinerate dispose_solid Dispose as Hazardous Chemical Waste collect_solid->dispose_solid

A decision pathway for the proper disposal of waste containing this compound.

By strictly adhering to these safety protocols and operational plans, researchers can confidently and safely handle this compound, fostering a secure and productive research environment. Always consult your institution's specific safety guidelines and the full Safety Data Sheet (SDS) before handling any new chemical.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.